Kallikrein-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H25F3N4O4 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
N-[(2,6-difluoro-3-methoxyphenyl)methyl]-1-[[4-[(5-fluoro-2-oxo-1-pyridinyl)methyl]phenyl]methyl]-3-(oxetan-3-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C28H25F3N4O4/c1-38-24-8-7-23(30)21(26(24)31)10-32-28(37)22-14-35(33-27(22)19-15-39-16-19)12-18-4-2-17(3-5-18)11-34-13-20(29)6-9-25(34)36/h2-9,13-14,19H,10-12,15-16H2,1H3,(H,32,37) |
InChI Key |
LIXVGXZFNSURQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)CNC(=O)C2=CN(N=C2C3COC3)CC4=CC=C(C=C4)CN5C=C(C=CC5=O)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Purification of a Representative Pyrazolo[1,5-a]pyrimidine-Based Kallikrein Inhibitor
Disclaimer: Information regarding a specific molecule designated "Kallikrein-IN-2" is not available in the public domain. This guide, therefore, presents a representative synthesis and purification protocol for a pyrazolo[1,5-a]pyrimidine derivative, a chemical scaffold known for its potential as a kinase inhibitor, including for kallikreins. The experimental data provided is illustrative.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the synthesis and purification of a potential kallikrein inhibitor.
Introduction to Pyrazolo[1,5-a]pyrimidines as Kallikrein Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[1][2] Kallikreins are a subgroup of serine proteases, and their dysregulation is implicated in various diseases, including cancer and inflammatory conditions, making them attractive therapeutic targets.[3][4] The development of small molecule inhibitors, such as those based on the pyrazolo[1,5-a]pyrimidine core, is a key strategy for modulating the activity of these enzymes.[2][5]
This guide will detail a multi-step synthesis of a substituted pyrazolo[1,5-a]pyrimidine and its subsequent purification, providing a foundational methodology for researchers in this field.
Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Derivative
The synthesis of the target pyrazolo[1,5-a]pyrimidine derivative is accomplished through a three-step process, starting from commercially available reagents.
Caption: A three-step synthetic workflow for the target pyrazolo[1,5-a]pyrimidine.
Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol
-
Reagents and Materials:
-
5-Amino-3-methylpyrazole
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol) in a round-bottom flask, add 5-amino-3-methylpyrazole.
-
Add diethyl malonate dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol as a white solid.
-
Step 2: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
-
Reagents and Materials:
-
2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask, reflux condenser
-
-
Procedure:
-
In a round-bottom flask, suspend 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol in phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
-
Step 3: Synthesis of the Target Pyrazolo[1,5-a]pyrimidine Derivative
-
Reagents and Materials:
-
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
-
Morpholine
-
Potassium carbonate
-
Acetonitrile
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in acetonitrile in a round-bottom flask.
-
Add potassium carbonate and morpholine to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude product is then subjected to purification.
-
| Step | Product | Starting Material | Yield (%) | Purity (by HPLC) (%) |
| 1 | 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 5-Amino-3-methylpyrazole | 89 | 95 |
| 2 | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 61 | 90 |
| 3 | Target Pyrazolo[1,5-a]pyrimidine Derivative | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 94 | >98 (after purification) |
Purification of the Target Pyrazolo[1,5-a]pyrimidine Derivative
Purification of the final compound is crucial to remove any unreacted starting materials, by-products, and other impurities. Column chromatography is a standard and effective method for this purpose.
Caption: Workflow for the purification of the target compound by column chromatography.
-
Materials and Equipment:
-
Crude product
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
TLC plates
-
Rotary evaporator
-
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the dissolved crude product onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried silica with the adsorbed product onto the top of the prepared column.
-
Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified target compound.
-
| Analytical Method | Result |
| High-Performance Liquid Chromatography (HPLC) | >98% |
| ¹H Nuclear Magnetic Resonance (NMR) | Consistent with the expected structure |
| Mass Spectrometry (MS) | [M+H]⁺ peak corresponding to the molecular weight |
Kallikrein-Kinin System Signaling Pathway
The kallikrein-kinin system is a complex signaling cascade that plays a crucial role in inflammation, blood pressure regulation, and coagulation.[6][7][8] Kallikrein inhibitors can modulate this pathway.
Caption: Simplified diagram of the Kallikrein-Kinin signaling pathway and the point of intervention for a kallikrein inhibitor.
Conclusion
This technical guide provides a comprehensive and detailed methodology for the synthesis and purification of a representative pyrazolo[1,5-a]pyrimidine-based potential kallikrein inhibitor. The protocols and workflows outlined herein offer a solid foundation for researchers engaged in the discovery and development of novel therapeutics targeting the kallikrein-kinin system. The successful synthesis and purification of such compounds are critical first steps in their preclinical and clinical evaluation.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kallikrein - Wikipedia [en.wikipedia.org]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coagulation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Inhibitory Mechanism of Fukugetin on Kallikrein-related Peptidase 2 (KLK2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kallikrein-related peptidase 2 (KLK2) is a serine protease predominantly expressed in the prostate and represents a promising therapeutic target for prostate cancer.[1] Its enzymatic activity is implicated in the progression and metastasis of this malignancy.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of Fukugetin, a natural flavone, on KLK2. Fukugetin has been identified as a mixed-type inhibitor of KLK2, presenting a promising avenue for the development of novel therapeutics. This document outlines the quantitative inhibitory data, detailed experimental protocols for kinetic analysis, and visual representations of the inhibitory mechanism and experimental workflow.
Introduction to KLK2 and its Role in Prostate Cancer
Human Kallikrein-related peptidase 2 (KLK2) is a trypsin-like serine protease that plays a crucial role in the liquefaction of seminal clots by activating pro-prostate-specific antigen (pro-PSA).[3] Elevated levels of KLK2 are associated with prostate cancer, and its proteolytic activity is believed to contribute to tumor growth and metastasis by degrading extracellular matrix proteins and activating other proteases.[1][3] This makes KLK2 a compelling target for therapeutic intervention in prostate cancer.[1][2] The inhibition of KLK2 activity is a key strategy being explored to impede the progression of the disease.[1]
Fukugetin: A Natural Inhibitor of KLK2
Fukugetin is a natural flavone that has been identified as an inhibitor of several human tissue kallikreins.[4] Notably, it exhibits potent inhibitory activity against KLK2. Understanding the specific mechanism by which Fukugetin inhibits KLK2 is crucial for its potential development as a therapeutic agent.
Quantitative Analysis of Fukugetin Inhibition on KLK2
The inhibitory potency of Fukugetin against KLK2 has been quantified, providing essential data for its characterization. A detailed kinetic study has revealed a mixed-type inhibition mechanism.[4]
| Inhibitor | Target | IC50 (μM) | Inhibition Type |
| Fukugetin | KLK2 | 3.2 | Mixed-type |
| Table 1: Quantitative data for Fukugetin inhibition of KLK2.[4] |
Mechanism of Action: Mixed-Type Inhibition
Fukugetin demonstrates a mixed-type inhibition of KLK2, indicating that it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.[4] This mode of inhibition affects both the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).[4] This dual interaction provides a robust blockade of KLK2's catalytic activity.
Figure 1: Mixed-type inhibition of KLK2 by Fukugetin.
Experimental Protocols
The following sections detail the methodologies employed to characterize the inhibitory effect of Fukugetin on KLK2.
Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Fukugetin against KLK2.
Materials:
-
Recombinant human KLK2 enzyme
-
Fluorogenic peptide substrate for KLK2
-
Fukugetin (dissolved in an appropriate solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and NaCl)
-
96-well microplates (black, for fluorescence measurements)
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of Fukugetin in the assay buffer.
-
In each well of the microplate, add the KLK2 enzyme solution.
-
Add the different concentrations of Fukugetin to the wells. A control well with solvent only should be included.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the rate of substrate cleavage.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the Fukugetin concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[5]
Kinetic Analysis for Mechanism of Inhibition
Objective: To determine the type of inhibition (e.g., competitive, non-competitive, mixed-type) exerted by Fukugetin on KLK2.
Materials:
-
Same as in the enzyme inhibition assay.
Procedure:
-
Perform the enzyme activity assay with varying concentrations of the substrate in the presence of several fixed concentrations of Fukugetin.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.[4]
-
Analyze the resulting plot:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed-type inhibition: Lines intersect at a point other than on the axes.[4]
-
-
The pattern of the intersecting lines for Fukugetin and KLK2 will confirm the mixed-type inhibition.[4]
Figure 2: Experimental workflow for KLK2 inhibition studies.
Conclusion and Future Directions
Fukugetin has been identified as a potent, mixed-type inhibitor of KLK2. The data and protocols presented in this guide provide a comprehensive overview of its mechanism of action. This information is valuable for researchers and drug developers interested in targeting KLK2 for the treatment of prostate cancer. Further studies should focus on the selectivity of Fukugetin for KLK2 over other kallikreins and its efficacy in preclinical models of prostate cancer. The structural basis of the Fukugetin-KLK2 interaction, potentially elucidated through co-crystallization studies, would provide critical insights for the rational design of more potent and selective second-generation inhibitors. While very few KLK2 inhibitors have advanced to clinical trials due to challenges with specificity and selectivity, the exploration of natural compounds like Fukugetin offers a promising foundation for the development of novel therapeutics.[2][6]
References
- 1. What are KLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Structure-based identification of bioactive phytochemicals targeting kallikrein-related peptidase 2 for prostate cancer therapy [frontiersin.org]
- 3. urotoday.com [urotoday.com]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. d-nb.info [d-nb.info]
- 6. Structure-based identification of bioactive phytochemicals targeting kallikrein-related peptidase 2 for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Early ADME Properties of Kallikrein Inhibitors: A Technical Guide
Introduction: This document provides a technical overview of the key early-stage Absorption, Distribution, Metabolism, and Excretion (ADME) properties relevant to the development of small molecule kallikrein inhibitors. As no public data exists for a specific compound designated "Kallikrein-IN-2," this guide will use a hypothetical inhibitor to illustrate the essential data, experimental protocols, and decision-making frameworks used in modern drug discovery. The data and methodologies presented are representative of those used to characterize orally administered small molecule enzyme inhibitors.[1][2][3]
Data Presentation: Summary of Early ADME Properties for a Hypothetical Kallikrein Inhibitor
The following table summarizes critical in vitro ADME data for our hypothetical lead compound, "this compound." Such a profile is essential for the initial assessment and optimization of drug candidates.[1][4][5]
| Parameter | Assay | Result for "this compound" (Hypothetical) | Interpretation |
| Solubility | Kinetic Solubility | 150 µM at pH 7.4 | Moderate solubility. Acceptable for initial screening, but may require formulation work for in vivo studies. |
| Permeability | Caco-2 Permeability (A-B) | 15 x 10⁻⁶ cm/s | High permeability, suggesting good potential for oral absorption.[6][7] |
| Caco-2 Efflux Ratio (B-A / A-B) | 1.2 | Efflux ratio < 2 indicates the compound is not a significant substrate of efflux transporters like P-glycoprotein in this system.[7] | |
| Metabolic Stability | Human Liver Microsome Stability (t½) | 45 minutes | Moderate stability. The compound is metabolized, and further studies would be needed to identify metabolites.[8][9] |
| Intrinsic Clearance (CLint) | 35 µL/min/mg protein | Predicts moderate hepatic clearance in vivo.[8][9] | |
| Plasma Protein Binding | Human Plasma Protein Binding (% unbound) | 2.5% | Highly bound to plasma proteins. The free fraction is what is available for therapeutic effect and clearance.[10][11] |
| CYP450 Inhibition | CYP3A4 IC₅₀ | > 30 µM | Low risk of inhibiting the major drug-metabolizing enzyme CYP3A4, indicating a lower potential for drug-drug interactions.[12][13] |
| CYP2D6 IC₅₀ | 15 µM | Moderate inhibition. Further investigation may be needed depending on the therapeutic window and co-administered drugs.[12][13] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standardized to ensure reproducibility and allow for comparison across different compounds.[14]
Microsomal Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[15][16]
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[8][16] A solution of the test compound (this compound) is prepared at a concentration of 1 µM.[8]
-
Incubation: The reaction is initiated by adding a NADPH-regenerating system to the microsome and compound mixture.[9][17] The mixture is incubated at 37°C.
-
Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8][16]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9] This also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[9]
-
Data Calculation: The rate of disappearance of the compound is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[15]
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for active efflux transporters.[7][18]
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on semi-permeable filter inserts in a transwell plate and cultured for 18-22 days to form a differentiated, polarized monolayer that mimics the intestinal epithelium.[7][19]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer yellow.[18][19]
-
Bidirectional Transport:
-
Apical to Basolateral (A-B): The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time (e.g., 2 hours).[7][20] This mimics absorption from the gut into the bloodstream.
-
Basolateral to Apical (B-A): The compound is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is measured.[7] This assesses active efflux back into the intestinal lumen.
-
-
Analysis: Samples from the receiver compartments are analyzed by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined to identify potential substrates of efflux pumps.[7]
Equilibrium Dialysis for Plasma Protein Binding
Objective: To determine the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability.[10][21]
Methodology:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane that allows the passage of small molecules but not proteins.[10][21]
-
Sample Preparation: The test compound is added to human plasma in one chamber (the donor chamber). The other chamber (the receiver chamber) contains a protein-free buffer solution.[10][11]
-
Equilibration: The device is incubated at 37°C for several hours (typically 4-6 hours) with gentle shaking to allow the unbound compound to reach equilibrium across the membrane.[10][21]
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.[10][11]
-
Data Calculation: The percentage of unbound drug is calculated from the ratio of the compound's concentration in the buffer chamber to its concentration in the plasma chamber.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of a compound to inhibit major CYP enzymes, which is a common cause of drug-drug interactions.[13][22]
Methodology:
-
System Preparation: Pooled human liver microsomes are incubated with a specific probe substrate for each CYP isoform being tested (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).[23]
-
Inhibitor Addition: The test compound is added at various concentrations to determine a dose-response relationship. A control reaction without the inhibitor is also run.[12]
-
Reaction Initiation and Incubation: The reaction is started by adding NADPH and incubated at 37°C for a short period.[23]
-
Reaction Termination: The reaction is stopped with a cold organic solvent.
-
Analysis: The formation of the metabolite from the probe substrate is quantified by LC-MS/MS.[13]
-
Data Calculation: The rate of metabolite formation in the presence of the test compound is compared to the control. The data is then used to calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
Mandatory Visualizations
Diagram 1: Early ADME Screening Workflow
Caption: A typical workflow for early in vitro ADME screening of new compounds.
Diagram 2: ADME-Based Candidate Progression
Caption: Decision tree for compound progression based on early ADME results.
References
- 1. selvita.com [selvita.com]
- 2. Early ADME Profiling Minimizes Wasted Time and Expenditures [pharmamodels.net]
- 3. researchgate.net [researchgate.net]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 11. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 14. criver.com [criver.com]
- 15. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Metabolic Stability Assays [merckmillipore.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. enamine.net [enamine.net]
- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. bioivt.com [bioivt.com]
- 22. bioivt.com [bioivt.com]
- 23. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Imaging KLK2 Activity in Live Cells using a Fluorescent Activity-Based Probe
A Note on Nomenclature: Initial research for "Kallikrein-IN-2" identified it as a potent inhibitor of plasma kallikrein (PKal), not a probe for Kallikrein-related peptidase 2 (KLK2). To provide accurate and actionable protocols, this document details the application of a validated, selective fluorescent activity-based probe (fABP) for KLK2, herein referred to as KLK2-fABP , based on the probe developed by Ofori et al. in "A Suite of Activity-Based Probes To Dissect the KLK Activome in Drug-Resistant Prostate Cancer"[1][2][3][4][5].
Introduction
Kallikrein-related peptidase 2 (KLK2) is a serine protease predominantly expressed in the prostate epithelium. Its expression is regulated by androgens, and it plays a significant role in prostate cancer progression[6][7]. KLK2 is implicated in activating other proteases, degrading the extracellular matrix, and promoting tumor growth and metastasis, making it a key therapeutic and diagnostic target[1][6][8].
The KLK2-fABP is a novel, selective, fluorescent activity-based probe designed to covalently bind to the active site of KLK2. This allows for the direct visualization and quantification of active KLK2 in live cells and biological samples, providing a powerful tool for cancer research and drug development. Unlike broad-spectrum inhibitors, this probe's specificity enables the distinct analysis of KLK2 activity within the complex tumor microenvironment.
Mechanism of Action
The KLK2-fABP is designed with a peptide sequence optimized for selective recognition by the active site of KLK2. It is coupled to a fluorophore for detection and a reactive "warhead" (such as a diphenyl phosphonate) that forms a stable, covalent bond with the catalytic serine residue of active KLK2. This covalent modification allows for the specific labeling of enzymatically active KLK2, distinguishing it from the inactive zymogen (pro-KLK2) or inhibitor-bound forms.
Caption: Mechanism of KLK2-fABP action.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of KLK2-fABP and related reagents, derived from published studies[1][2][4].
Table 1: KLK2-fABP Specifications
| Parameter | Value | Reference |
| Target | Human Kallikrein-related peptidase 2 (KLK2) | [1][2] |
| Probe Type | Activity-Based Probe (ABP) | [1][2] |
| Label | Fluorescent Dye (e.g., TAMRA or similar) | [4] |
| Warhead | Diphenyl phosphonate (or similar) | [1][4] |
| Recommended Conc. | 0.5 - 2.0 µM for live cells/conditioned media | [1][2][4] |
| Incubation Time | 1 - 2 hours | [1][4] |
Table 2: Recommended Cell Lines for KLK2 Activity Studies
| Cell Line | Description | KLK2 Expression | Androgen Receptor (AR) | Notes |
| LNCaP | Human prostate adenocarcinoma | Moderate, Androgen-inducible | Positive | Gold standard for KLK2 studies. DHT treatment upregulates KLK2 expression and activity[1][2]. |
| VCaP | Human prostate carcinoma, bone metastasis | High, Androgen-inducible | Positive | Expresses high levels of KLK2. |
| DU145 | Human prostate carcinoma, brain metastasis | Negative/Very Low | Negative | Suitable as a negative control for KLK2 expression[9]. |
| PC-3 | Human prostate adenocarcinoma, bone metastasis | Negative/Very Low | Negative | Suitable as a negative control for KLK2 expression. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of KLK2 Activity
This protocol describes the use of KLK2-fABP to visualize the localization of active KLK2 in living prostate cancer cells.
Materials:
-
KLK2-fABP (stock solution in DMSO, e.g., 1 mM)
-
LNCaP cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Charcoal-stripped serum (CSS) for androgen-deprivation studies
-
Dihydrotestosterone (DHT) for androgen stimulation
-
Live-cell imaging buffer (e.g., phenol red-free DMEM or HBSS)
-
Confocal microscope with appropriate filter sets for the fluorophore
Workflow Diagram:
Caption: Experimental workflow for live-cell imaging of KLK2 activity.
Procedure:
-
Cell Seeding: Seed LNCaP cells onto glass-bottom confocal dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging.
-
Cell Culture: Culture cells for 24-48 hours in standard growth medium.
-
(Optional) Androgen Modulation: To study the regulation of KLK2 activity, replace the medium with one containing charcoal-stripped serum for 24 hours to deplete androgens. Then, treat with 10 nM DHT or vehicle (ethanol) for another 24 hours to induce KLK2 expression[1][2].
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging buffer.
-
Probe Loading: Dilute the KLK2-fABP stock solution to a final concentration of 1.0 µM in the imaging buffer. Add the probe solution to the cells.
-
Incubation: Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Final Wash: Gently wash the cells twice with fresh imaging buffer to remove any unbound probe.
-
Imaging: Immediately image the cells using a confocal microscope. Acquire images using the appropriate laser excitation and emission filter settings for the probe's fluorophore.
Protocol 2: In-Gel Fluorescence Profiling of KLK2 Activity
This protocol is for quantifying active KLK2 in cell lysates or conditioned media.
Materials:
-
KLK2-fABP
-
Conditioned media or cell lysates from prostate cancer cell cultures
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Sample Collection: Collect conditioned media from cell cultures or prepare cell lysates in a non-denaturing lysis buffer.
-
Probe Labeling: Add KLK2-fABP to the conditioned media or lysate to a final concentration of 1 µM.
-
Incubation: Incubate the mixture for 1 hour at 37°C.
-
SDS-PAGE: Add 4x SDS-PAGE loading buffer, boil for 5 minutes, and resolve the proteins on a polyacrylamide gel.
-
In-Gel Fluorescence Scanning: Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the probe's fluorophore. A fluorescent band should appear at the molecular weight corresponding to KLK2.
-
(Optional) Western Blotting: The gel can be subsequently transferred to a membrane and probed with an anti-KLK2 antibody to confirm the identity of the fluorescent band and to compare active versus total KLK2 levels.
Signaling Pathway
KLK2 is a key component of a complex proteolytic and signaling network in prostate cancer. It is regulated by the Androgen Receptor (AR) and can, in turn, influence tumor growth by activating other proteases and signaling receptors.
Caption: Simplified KLK2 signaling pathway in prostate cancer.
References
- 1. A Suite of Activity-Based Probes To Dissect the KLK Activome in Drug-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. pmjournal.ir [pmjournal.ir]
- 7. Human kallikrein 2 (KLK2) promotes prostate cancer cell growth via function as a modulator to promote the ARA70-enhanced androgen receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of Kallikrein Inhibition in Xenograft Models of Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kallikreins (KLKs) are a family of serine proteases that have garnered significant attention in the context of prostate cancer. Specifically, human Kallikrein-2 (KLK2) and Kallikrein-4 (KLK4) have been implicated in tumor progression, making them compelling targets for therapeutic intervention. While the specific compound "Kallikrein-IN-2" is not prominently documented in the reviewed literature, a range of inhibitory modalities targeting these kallikreins have been investigated in preclinical xenograft models of prostate cancer. These include small molecule inhibitors, antibodies, and cellular therapies. This document provides a detailed overview of the application of these Kallikrein-targeting agents in prostate cancer xenograft studies, summarizing key quantitative data and providing detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data from studies utilizing Kallikrein-targeting therapies in prostate cancer xenograft models.
Table 1: Anti-Tumor Efficacy of a Bispecific Antibody Targeting KLK2 and CD3
| Treatment Group | Dose | Tumor Growth Inhibition (% ΔTGI) | Animal Model | Prostate Cancer Cell Line | Reference |
| Control | - | - | NSG mice | VCaP | [1] |
| Anti-hK2 x Anti-CD3 Bispecific Antibody | 15 mg/kg | 99% | NSG mice | VCaP | [1] |
Table 2: Efficacy of KLK2-Targeted Chimeric Antigen Receptor (CAR) T-Cell Therapy
| Treatment Group | Dose | Outcome | Animal Model | Prostate Cancer Cell Line | Reference |
| Control | - | Progressive tumor growth | - | VCaP | [2] |
| KLK2 CAR T-cells | 10x10⁶ cells | 10/10 complete tumor regression | - | VCaP | [2] |
Table 3: Anti-Tumor Activity of an Actinium-225 Labeled KLK2-Targeting Antibody
| Treatment Group | Dose | Outcome | Animal Model | Prostate Cancer Cell Line | Reference |
| Control | - | Progressive tumor growth | - | VCaP | [3] |
| ²²⁵Ac-KLK2 Antibody | 50 nCi | Dose-dependent tumor growth inhibition | - | VCaP | [3] |
| ²²⁵Ac-KLK2 Antibody | 100 nCi | Dose-dependent tumor growth inhibition | - | VCaP | [3] |
| ²²⁵Ac-KLK2 Antibody | 250 nCi | Dose-dependent tumor growth inhibition | - | VCaP | [3] |
| ²²⁵Ac-KLK2 Antibody | 500 nCi | Dose-dependent tumor growth inhibition | - | VCaP | [3] |
Table 4: Effects of KLK4 Overexpression in a Prostate Cancer Xenograft Model
Note: This study investigates the effect of KLK4 itself, providing context for the impact of targeting this kallikrein.
| Cell Line | Outcome | Model Type | Reference |
| PC3 (Parental) | Larger localized tumors and increased metastases | Orthotopic and Intracardiac injection | [4][5] |
| PC3-KLK4 (Overexpressing) | Smaller localized tumors and decreased metastases | Orthotopic and Intracardiac injection | [4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of Kallikrein inhibitors in prostate cancer xenograft models.
Protocol 1: Subcutaneous Xenograft Model for Testing a KLK2-Targeting Bispecific Antibody
-
Cell Culture:
-
Culture VCaP (Vertebral-Cancer of the Prostate) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
-
Animal Model:
-
Use male immune-compromised mice (e.g., NSG - NOD scid gamma).
-
Acclimatize animals for at least one week before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Resuspend harvested VCaP cells in a 1:1 mixture of sterile Phosphate Buffered Saline (PBS) and Matrigel.
-
Inject 1 x 10⁷ VCaP cells subcutaneously into the flank of each mouse.[1]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer the KLK2-targeting bispecific antibody (e.g., 15 mg/kg) and a vehicle control intravenously or intraperitoneally according to the study design.[1]
-
-
Endpoint Analysis:
-
Continue monitoring tumor volume for the duration of the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the percent tumor growth inhibition (%ΔTGI) by comparing the mean tumor volume of the treatment group to the control group.[1]
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry for biomarkers.
-
Protocol 2: Orthotopic Xenograft Model to Study the Effects of KLK4 on Primary Tumor Growth
-
Cell Culture:
-
Culture PC3 prostate cancer cells and a stable KLK4-overexpressing PC3 cell line in appropriate media.
-
-
Animal Model:
-
Use male athymic nude mice.
-
-
Orthotopic Implantation:
-
Anesthetize the mouse.
-
Make a small abdominal incision to expose the prostate.
-
Inject 1 x 10⁶ PC3 or PC3-KLK4 cells directly into the prostate gland.
-
Suture the incision.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using a suitable imaging modality, such as bioluminescence imaging (if cells are luciferase-tagged) or high-frequency ultrasound.
-
-
Endpoint Analysis:
Signaling Pathways and Experimental Workflows
Kallikrein Signaling in Prostate Cancer
Kallikreins, particularly KLK2 and KLK4, are involved in a complex signaling network that can promote prostate cancer progression. They can cleave various substrates in the tumor microenvironment, leading to the activation of growth factors and proteases, which in turn facilitates tumor growth, invasion, and metastasis.[6][7]
Caption: Simplified signaling pathway of KLK2 and KLK4 in prostate cancer.
Experimental Workflow for a Xenograft Study
The following diagram illustrates a typical workflow for a preclinical xenograft study evaluating a Kallikrein inhibitor.
Caption: General experimental workflow for a prostate cancer xenograft study.
References
- 1. Restricted [jnjmedicalconnect.com]
- 2. Drug targets in prostate cancer: an appetite for KLK2-mediated destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Kallikrein 2: A Novel Lineage-Specific Surface Target in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. KLK4 Induces Anti-Tumor Effects in Human Xenograft Mouse Models of Orthotopic and Metastatic Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. pmjournal.ir [pmjournal.ir]
Application Notes and Protocols for High-Throughput Screening of Plasma Kallikrein Inhibitors using Kallikrein-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kallikrein-kinin system is a crucial signaling cascade involved in various physiological processes, including inflammation, blood pressure regulation, and coagulation. Dysregulation of this system, particularly the overactivation of plasma kallikrein (PKal), is implicated in several pathologies such as hereditary angioedema (HAE), diabetic macular edema, and retinopathy. Consequently, the development of potent and selective plasma kallikrein inhibitors is a significant therapeutic strategy. Kallikrein-IN-2 is a highly potent inhibitor of plasma kallikrein, making it an excellent tool for the development and validation of high-throughput screening (HTS) assays aimed at discovering novel PKal inhibitors.
These application notes provide a comprehensive guide to developing a robust, fluorescence-based HTS assay for the identification of plasma kallikrein inhibitors, using this compound as a reference compound. The protocols detailed below are designed for a 384-well microplate format, suitable for screening large compound libraries.
Data Presentation
Quantitative data is essential for the evaluation of inhibitor potency and selectivity. The following tables provide a structured format for presenting key data points for a reference compound like this compound and for newly identified inhibitors.
Table 1: Potency of this compound against Plasma Kallikrein
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | Human Plasma Kallikrein | 0.1 | 50 mM Tris, pH 7.4, 150 mM NaCl, 0.05% BSA, 10 µM Z-Phe-Arg-AMC, 30 min incubation at 37°C |
Table 2: Selectivity Profile of a Hypothetical Plasma Kallikrein Inhibitor
This table illustrates how the selectivity of a novel inhibitor would be presented. It is crucial to assess the activity of new compounds against other related proteases to determine their specificity.
| Protease Target | IC50 (nM) | Fold Selectivity vs. Plasma Kallikrein |
| Plasma Kallikrein | 1.5 | 1 |
| Tissue Kallikrein (KLK1) | >10,000 | >6667 |
| Kallikrein-2 (KLK2) | >10,000 | >6667 |
| Trypsin | 5,200 | 3467 |
| Thrombin | >10,000 | >6667 |
| Plasmin | 8,500 | 5667 |
Experimental Protocols
Protocol 1: Fluorescence-Based High-Throughput Screening Assay for Plasma Kallikrein Inhibitors
This protocol describes a fluorescence intensity-based assay using the fluorogenic substrate Z-Phe-Arg-AMC. Cleavage of this substrate by plasma kallikrein releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified.
Materials and Reagents:
-
Human Plasma Kallikrein (active enzyme)
-
This compound (positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% (w/v) Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Experimental Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in DMSO to generate a concentration-response curve (e.g., from 1 mM to 10 nM).
-
For HTS, prepare test compounds in DMSO at a desired screening concentration (e.g., 10 mM stock, for a final assay concentration of 10 µM).
-
-
Assay Plate Preparation:
-
Add 0.5 µL of DMSO (for negative control), this compound dilutions (for positive control), or test compounds to the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a solution of human plasma kallikrein in assay buffer at a final concentration that gives a robust signal within the linear range of the assay (to be determined during assay development, typically in the low nanomolar range).
-
Add 25 µL of the enzyme solution to each well of the assay plate.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a solution of Z-Phe-Arg-AMC in assay buffer at a concentration equal to or below its Km value for plasma kallikrein (e.g., 10 µM).
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately transfer the plate to a fluorescence microplate reader.
-
Measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
For this compound and active compounds, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Evaluating Kallikrein Inhibitor Activity (Conceptual)
While a direct cell-based assay for plasma kallikrein inhibition is complex due to the extracellular nature of the enzyme, a potential approach involves measuring the downstream effects of kallikrein activity on cells expressing relevant receptors, such as Protease-Activated Receptors (PARs). This is a conceptual outline that would require significant development.
Principle: Plasma kallikrein can activate PARs on the surface of certain cell types, leading to intracellular calcium mobilization. An inhibitor would block this activation.
Cell Line: A cell line endogenously or recombinantly expressing a kallikrein-sensitive PAR (e.g., PAR-1 or PAR-2), and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Experimental Outline:
-
Plate cells in a 384-well, black, clear-bottom microplate.
-
Load cells with a calcium-sensitive dye.
-
Add test compounds or this compound to the wells.
-
Stimulate the cells with a sub-maximal concentration of active plasma kallikrein.
-
Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader.
-
Inhibitors of plasma kallikrein will prevent the increase in intracellular calcium.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving plasma kallikrein and the experimental workflow for the HTS assay.
Caption: The Kallikrein-Kinin System and the point of inhibition by this compound.
Caption: High-throughput screening workflow for plasma kallikrein inhibitors.
Caption: Simplified signaling pathway of Protease-Activated Receptor (PAR) activation by plasma kallikrein.
References
Kallikrein-IN-2: A Chemical Probe for Elucidating KLK2 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Kallikrein-related peptidase 2 (KLK2) is a serine protease that is highly expressed in the prostate and is implicated in the progression of prostate cancer. Its enzymatic activity contributes to the activation of other proteins, including prostate-specific antigen (PSA), and it is involved in signaling pathways that promote tumor growth and metastasis.[1][2] As such, KLK2 represents a significant target for the development of novel therapeutics and diagnostic agents for prostate cancer.[1][3]
Kallikrein-IN-2 has been identified as an inhibitor of kallikrein activity. This document provides an overview of KLK2 function, relevant signaling pathways, and generalized protocols for assessing KLK2 activity and inhibition, which can be adapted for the characterization of probes like this compound.
Chemical Information: this compound
While detailed inhibitory data against KLK2 is not publicly available, the chemical identity of a compound designated "this compound" is provided below. This information is sourced from commercially available research chemicals and a related patent application. Researchers interested in the specific activity of this compound are encouraged to consult the primary literature and patent filings.
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 2702983-84-2 |
| Molecular Formula | C28H25F3N4O4 |
| Referenced Patent | WO2021175290 |
KLK2 Signaling Pathways
KLK2 is involved in a complex network of signaling pathways that are crucial for prostate cancer progression. Understanding these pathways is essential for elucidating the mechanism of action of KLK2 inhibitors.
Pro-PSA Activation and Seminal Clot Liquefaction
One of the primary physiological functions of KLK2 is the activation of the zymogen form of prostate-specific antigen (pro-PSA).[1] Active PSA then cleaves semenogelins, leading to the liquefaction of the seminal clot.[1] This proteolytic cascade is a key event in male fertility.
Activation of Protease-Activated Receptors (PARs) and Downstream Signaling
KLK2 can directly cleave and activate Protease-Activated Receptors (PARs), particularly PAR1 and PAR2, which are G-protein coupled receptors.[3] This activation triggers intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways, which are known to promote cell proliferation and survival.[2]
Regulation of the IGF-1 Signaling Pathway
KLK2 can modulate the insulin-like growth factor (IGF-1) signaling pathway by cleaving IGF-binding proteins (IGFBPs).[2] This leads to an increase in the bioavailability of IGF-1, which can then bind to its receptor (IGF-1R) and activate downstream pathways like the PI3K/Akt pathway, promoting cell growth and inhibiting apoptosis.[2]
Experimental Protocols
The following are generalized protocols for assessing the enzymatic activity of KLK2 and the inhibitory potential of compounds like this compound. These should be optimized based on specific experimental conditions and available reagents.
In Vitro Enzymatic Activity Assay
This protocol describes a fluorometric assay to measure the proteolytic activity of recombinant human KLK2.
Materials:
-
Recombinant human KLK2 (active enzyme)
-
Fluorogenic peptide substrate for KLK2 (e.g., Mu-GKAFRR-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
This compound or other test inhibitors
-
96-well black microplate
-
Fluorometric microplate reader
Workflow:
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add a fixed volume of the inhibitor dilutions to the wells of a 96-well plate. Include wells with buffer only (no inhibitor control) and wells for background fluorescence (no enzyme).
-
Add a fixed amount of recombinant human KLK2 to each well (except background).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Cell-Based Assay for KLK2 Inhibition
This protocol describes a method to assess the ability of an inhibitor to block KLK2 activity in a cellular context, for example, by measuring the inhibition of pro-PSA activation in a prostate cancer cell line that co-expresses KLK2 and pro-PSA.
Materials:
-
Prostate cancer cell line expressing KLK2 and pro-PSA (e.g., LNCaP)
-
Cell culture medium and supplements
-
This compound or other test inhibitors
-
Lysis buffer
-
ELISA kits for detecting active PSA and total PSA
-
Protein quantification assay (e.g., BCA assay)
Workflow:
Procedure:
-
Seed prostate cancer cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a suitable period (e.g., 24-48 hours).
-
Collect the conditioned cell culture medium and lyse the cells.
-
Measure the total protein concentration in the cell lysates.
-
Use specific ELISA kits to quantify the levels of active PSA and total PSA in the conditioned medium.
-
Normalize the PSA levels to the total protein concentration.
-
Calculate the ratio of active PSA to total PSA for each inhibitor concentration.
-
Plot the percentage of inhibition of PSA activation against the inhibitor concentration to determine the cellular efficacy of the compound.
Conclusion
This compound represents a potential tool for the investigation of KLK2 function in both physiological and pathological contexts. The protocols and pathway diagrams provided herein offer a framework for researchers to design and execute experiments aimed at characterizing this and other KLK2 inhibitors. Further investigation into the specific inhibitory profile and mechanism of action of this compound is warranted to fully understand its potential as a chemical probe and a therapeutic lead.
References
Application Notes and Protocols for In Vivo Studies of Kallikrein Inhibitors
A NOTE TO THE READER: The following application notes and protocols are based on publicly available information regarding various Kallikrein inhibitors and targeting agents. A specific compound designated "Kallikrein-IN-2" was not identified in the available literature. Therefore, this document provides a broader overview of dosages and protocols for representative Kallikrein inhibitors in preclinical animal studies to guide researchers in this field. The focus is primarily on inhibitors of Kallikrein-2 (KLK2), a significant target in prostate cancer research.
Introduction
Kallikreins are a subgroup of serine proteases with diverse physiological and pathological roles. The kallikrein-kinin system, for instance, is involved in inflammation, blood pressure regulation, and coagulation[1][2]. Specific kallikreins, such as human glandular kallikrein 2 (hK2 or KLK2), are highly expressed in certain cancers, like prostate cancer, making them attractive therapeutic targets[3][4]. The development of inhibitors targeting specific kallikreins is an active area of research. This document provides a summary of reported in vivo dosages and experimental protocols for several kallikrein inhibitors to serve as a guide for designing preclinical animal studies.
Data Presentation: In Vivo Dosages of Kallikrein Inhibitors
The following tables summarize quantitative data from various in vivo animal studies on different types of kallikrein inhibitors and targeting agents.
Table 1: Peptide and Small Molecule Kallikrein Inhibitors
| Compound/Inhibitor | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| CLP-2 (KLK2b peptide analog) | Murine model | 2 mg/kg | Not Specified | Good anti-tumor activity | [5] |
| CLP-2 (KLK2b peptide analog) | Murine model | 0.5 mg/kg | Not Specified | Did not significantly reduce tumor size or improve survival | [5] |
| CH-694 (Selective tissue kallikrein inhibitor) | Ovalbumin-sensitised guinea pig | 10 mg/kg | Intraperitoneal | Significantly prevented antigen-induced bronchoconstriction | [6] |
| Aprotinin (Kallikrein inhibitor) | Dog | 8-125 mU/kg/min | Intravenous | Induced substantial falls in blood pressure | [7] |
| Icatibant (Bradykinin B2 receptor antagonist) | Male Wistar rats | 1 mg/kg | Intravenous | Reduced LPS-induced fever | [8] |
| Icatibant (Bradykinin B2 receptor antagonist) | Male Wistar rats | 20 nmol | Intracerebroventricular | Reduced LPS-induced fever | [8] |
| Captopril (ACE inhibitor, affects kinin levels) | Male Wistar rats | 5 mg/kg | Subcutaneous | Exacerbated LPS-induced fever | [8] |
Table 2: KLK2-Targeting Therapeutic Agents in Prostate Cancer Models
| Agent | Animal Model | Dosage | Key Findings | Reference |
| hK2 radioconjugate (Ac225) | VCaP xenograft mouse model | 500 nCi | 110% tumor growth inhibition compared to control | [9] |
| hK2xCD3 bispecific antibody | VCaP xenograft mouse model | 15 mg/kg | 99% tumor growth inhibition compared to control | [9] |
| 111In-DTPA-11B6 (hK2-targeting antibody) | LNCaP xenograft mice | Not Specified | High tumor uptake (19 ± 0.78 %IA/g at 48h) | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols can be adapted for the evaluation of novel kallikrein inhibitors.
Allergic Inflammation Model in Guinea Pigs
This protocol is based on the study of a selective tissue kallikrein inhibitor, CH-694[6].
-
Animal Model: Ovalbumin-sensitised guinea pigs.
-
Sensitization: Sensitize guinea pigs with ovalbumin to induce an allergic state.
-
Drug Administration:
-
Dissolve CH-694 in a suitable vehicle.
-
Administer 10 mg/kg intraperitoneally 15 minutes before and 90 minutes after antigen challenge.
-
-
Antigen Challenge: Challenge the sensitized animals with ovalbumin to induce bronchoconstriction.
-
Efficacy Assessment:
-
Measure airways resistance to determine the degree of bronchoconstriction.
-
Collect broncho-alveolar lavage fluid (BALF).
-
Measure tissue kallikrein activity in the BALF.
-
-
Outcome: A significant decrease in airways resistance and tissue kallikrein activity in BALF indicates efficacy of the inhibitor.
Prostate Cancer Xenograft Model in Mice
This protocol is based on studies evaluating hK2-targeting agents in prostate cancer[3][9].
-
Cell Line: VCaP or LNCaP human prostate cancer cells, which express hK2.
-
Animal Model: Immune-compromised mice (e.g., NSG mice).
-
Tumor Implantation:
-
Subcutaneously inject a suspension of VCaP or LNCaP cells into the flank of the mice.
-
Allow tumors to grow to a specified size (e.g., 100-200 mm³).
-
-
Drug Administration:
-
For an hK2-targeting radioconjugate (e.g., with 225Ac), administer the specified dose (e.g., 500 nCi) intravenously.
-
For an hK2-targeting bispecific antibody (e.g., hK2xCD3), administer the specified dose (e.g., 15 mg/kg) via an appropriate route (e.g., intravenously or intraperitoneally) at a defined schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly using calipers.
-
Calculate the percent tumor growth inhibition (TGI) compared to a vehicle-treated control group.
-
Monitor animal survival.
-
-
Imaging (Optional):
-
For radiolabeled antibodies (e.g., 111In-DTPA-11B6), perform SPECT/CT imaging at various time points post-injection to assess tumor uptake and biodistribution[10].
-
Mandatory Visualizations
Signaling Pathway: The Kallikrein-Kinin System
The following diagram illustrates the central role of kallikreins in the generation of kinins, which are potent inflammatory mediators.
Caption: The Kallikrein-Kinin System Cascade.
Experimental Workflow: In Vivo Efficacy Study of a Kallikrein Inhibitor in a Xenograft Model
This diagram outlines the typical workflow for assessing the anti-tumor activity of a kallikrein inhibitor in a mouse xenograft model.
Caption: Workflow for Xenograft Efficacy Study.
Logical Relationship: Mechanism of Action of a KLK2-Targeting Radioconjugate
This diagram illustrates the proposed mechanism of action for a KLK2-targeting antibody-drug conjugate, in this case, a radioconjugate.
Caption: Mechanism of a KLK2-Targeting Radioconjugate.
References
- 1. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vetscraft.com [vetscraft.com]
- 3. Human Kallikrein 2: A Novel Lineage-Specific Surface Target in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic inhibitors of tissue kallikrein: effects in vivo in a model of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of aprotinin on kallikrein and kininases in dog's blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The relevance of kalikrein-kinin system via activation of B2 receptor in LPS-induced fever in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Preclinical imaging of kallikrein-related peptidase 2 (hK2) in prostate cancer with a 111In-radiolabelled monoclonal antibody, 11B6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis with a Kallikrein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effect of a Kallikrein inhibitor, exemplified by a hypothetical compound "Kallikrein-IN-2," on apoptosis using flow cytometry. The protocol is based on the widely used Annexin V and Propidium Iodide (PI) staining method.
Introduction to Kallikreins and Apoptosis
Kallikrein-related peptidases (KLKs) are a family of serine proteases involved in a variety of physiological and pathological processes.[1][2][3] Evidence suggests that KLKs can play a dual role in cancer, either promoting or inhibiting processes like cell proliferation and apoptosis.[1][4] For instance, some kallikreins are implicated in promoting cancer cell survival by helping to evade apoptosis, while others may have pro-apoptotic functions.[5] The intricate involvement of KLKs in apoptosis makes them potential therapeutic targets in various diseases, including cancer.[1][2]
Apoptosis, or programmed cell death, is a crucial biological process. A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membrane of late apoptotic and necrotic cells.[6][8] Therefore, combined staining with fluorescently-labeled Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[9][10]
This protocol describes a method to assess how a Kallikrein inhibitor may modulate apoptosis induced by a known stimulus.
Principle of the Assay
This assay quantifies the percentage of cells undergoing apoptosis following treatment with an apoptosis-inducing agent in the presence or absence of a Kallikrein inhibitor. Cells are stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is sometimes also included with late apoptotic cells).
Data Presentation
The following table is an example of how to summarize quantitative data from a flow cytometry experiment investigating the effect of a Kallikrein inhibitor on apoptosis.
| Treatment Group | Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Apoptosis Inducer | [X] µM | 60.7 ± 3.5 | 25.1 ± 2.8 | 14.2 ± 1.9 |
| Apoptosis Inducer + this compound | [X] µM + 1 µM | 75.3 ± 2.9 | 15.4 ± 2.2 | 9.3 ± 1.5 |
| Apoptosis Inducer + this compound | [X] µM + 5 µM | 85.1 ± 3.1 | 8.6 ± 1.7 | 6.3 ± 1.1 |
| This compound only | 5 µM | 94.8 ± 2.3 | 2.7 ± 0.6 | 2.5 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cells of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound (or other Kallikrein inhibitor)
-
Phosphate-Buffered Saline (PBS), cold
-
10X Annexin V Binding Buffer (100 mM HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
FITC Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Experimental Workflow
Detailed Protocol
-
Cell Seeding: Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and stabilize overnight.
-
Induction of Apoptosis and Inhibitor Treatment:
-
Treat cells with the desired concentration of the apoptosis-inducing agent.
-
For inhibitor studies, pre-incubate cells with various concentrations of this compound for a specific time before adding the apoptosis inducer.
-
Include appropriate controls: untreated cells, cells treated with the apoptosis inducer alone, and cells treated with this compound alone.
-
-
Incubation: Incubate the cells for a time period sufficient to induce apoptosis (this should be optimized for your specific cell type and inducer).
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells once with PBS and then detach them using a gentle method like trypsinization.
-
Combine the detached cells with the collected supernatant.
-
For suspension cells, simply collect the cells.
-
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS.[9]
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI staining solution.[9] Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube just before analysis.[9]
-
Analyze the samples on a flow cytometer. Be sure to set up proper compensation controls using single-stained samples.
-
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where a Kallikrein (KLK) contributes to cell survival by inhibiting an apoptotic pathway. An inhibitor like this compound would block this pro-survival signal, thereby sensitizing the cell to apoptosis.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Cells were handled too harshly, causing membrane damage. | Handle cells gently during harvesting and washing. Reduce centrifugation speed. |
| Staining incubation time was too long. | Optimize incubation time; 15-20 minutes is usually sufficient. | |
| Low Annexin V signal in positive control | Insufficient calcium in the binding buffer. | Ensure 1X Binding Buffer is prepared correctly and contains CaCl₂.[9] |
| Apoptosis induction was not effective. | Optimize the concentration and incubation time of the apoptosis-inducing agent. | |
| High PI staining in all samples | Cells were not healthy at the start of the experiment. | Ensure you are using a healthy, log-phase cell culture. |
| Cells were left too long before analysis after staining. | Analyze cells promptly after the final incubation step. |
References
- 1. Involvement of Kallikrein-Related Peptidases in Normal and Pathologic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kallikrein - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. sites.utoronto.ca [sites.utoronto.ca]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Kallikrein-IN-2 Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Kallikrein-IN-2 in common cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a small molecule inhibitor of kallikrein-related peptidases (KLKs). Its chemical name is N-[(2,6-difluoro-3-methoxyphenyl)methyl]-1-[[4-[(5-fluoro-2-oxopyridin-1-yl)methyl]phenyl]methyl]-3-(oxetan-3-yl)pyrazole-4-carboxamide[1]. In a research context, it is used to investigate the physiological and pathological roles of kallikreins, which are a group of serine proteases involved in various biological processes, including inflammation, blood pressure regulation, and cancer progression[2][3].
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
The stability of a small molecule inhibitor like this compound in cell culture media can be influenced by several factors:
-
Enzymatic Degradation: Cell culture media supplemented with serum (e.g., FBS) contains various enzymes that can potentially metabolize the inhibitor. Even in serum-free media, cells themselves can release enzymes that may degrade the compound.
-
pH of the Media: Most cell culture media are buffered to a physiological pH (around 7.4). Significant deviations from this pH can affect the chemical stability of the inhibitor.
-
Temperature: As with most chemical compounds, prolonged exposure to higher temperatures (e.g., 37°C in an incubator) can lead to degradation over time.
-
Light Exposure: Some small molecules are light-sensitive. It is good practice to minimize the exposure of the inhibitor stock solutions and media containing the inhibitor to direct light.
-
Interactions with Media Components: Components in the media, such as amino acids or vitamins, could potentially interact with the inhibitor, although this is less common for stable small molecules.
Q3: How long can I expect this compound to be stable in my cell culture experiment?
The stability of this compound in cell culture media is not extensively documented in publicly available literature. However, for small molecule inhibitors, it is common to see stability ranging from several hours to a few days under standard cell culture conditions (37°C, 5% CO2). For long-term experiments (e.g., over 48-72 hours), it may be necessary to replenish the media with a fresh inhibitor to maintain a constant effective concentration. It is highly recommended to perform a stability study under your specific experimental conditions.
Troubleshooting Guide
Issue: I am not observing the expected inhibitory effect of this compound in my cell-based assay.
-
Possible Cause 1: Inhibitor Degradation.
-
Troubleshooting Step: The inhibitor may be degrading over the course of your experiment.
-
Recommendation 1: Perform a time-course experiment to assess the stability of this compound in your specific cell culture media. An example protocol is provided below.
-
Recommendation 2: For long-duration experiments, consider replacing the media with fresh inhibitor at regular intervals (e.g., every 24 hours).
-
Recommendation 3: Prepare fresh dilutions of the inhibitor from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
-
Possible Cause 2: Incorrect Inhibitor Concentration.
-
Troubleshooting Step: The final concentration of the inhibitor in the cell culture well may be inaccurate.
-
Recommendation 1: Verify the calculations for your serial dilutions.
-
Recommendation 2: Ensure that the inhibitor is fully dissolved in the initial solvent (e.g., DMSO) before further dilution in the cell culture media. Some organic compounds can precipitate when added to aqueous solutions.
-
Recommendation 3: Include a positive control (a known inhibitor of the target kallikrein) and a negative control (vehicle only) in your experimental setup.
-
-
-
Possible Cause 3: Cell Line-Specific Effects.
-
Troubleshooting Step: The cell line you are using may have mechanisms that reduce the effectiveness of the inhibitor.
-
Recommendation 1: Research whether your cell line expresses efflux pumps (e.g., P-glycoprotein) that could be removing the inhibitor from the cells.
-
Recommendation 2: Consider using a different cell line to confirm the activity of the inhibitor.
-
-
Quantitative Data Summary
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100% | 100% |
| 4 | 98% | 97% |
| 8 | 95% | 94% |
| 24 | 85% | 82% |
| 48 | 70% | 65% |
| 72 | 55% | 50% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM).
-
Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At each time point: a. Remove one tube from the incubator. b. If the medium contains serum, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes to pellet the proteins. c. If the medium is serum-free, you may be able to directly inject the sample after filtration, or perform a solid-phase extraction for cleanup if necessary. d. Transfer the supernatant (or a filtered sample) to an HPLC vial.
-
Analyze the samples by HPLC. a. Use a suitable gradient of water/acetonitrile with 0.1% TFA. b. Monitor the absorbance at a wavelength where this compound has a strong signal.
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the percentage remaining by comparing the peak area at each time point to the peak area at time 0.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway illustrating the inhibitory action of this compound.
References
Technical Support Center: Minimizing Off-Target Binding of Kallikrein-IN-2
Welcome to the technical support center for Kallikrein-IN-2, a potent inhibitor of human Kallikrein-related peptidase 2 (KLK2). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential off-target binding during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor designed to target human Kallikrein-related peptidase 2 (KLK2). KLK2 is a serine protease predominantly expressed in the prostate and is implicated in the progression of prostate cancer.[1][2][3] Its physiological roles include the activation of pro-prostate-specific antigen (pro-PSA) and the liquefaction of seminal clots.[2]
Q2: What are the known or potential off-targets of KLK2 inhibitors?
While specific off-target data for this compound is not publicly available, inhibitors of serine proteases can sometimes exhibit cross-reactivity with other members of the same family due to structural similarities in their active sites. Potential off-targets for a KLK2 inhibitor could include other kallikreins (e.g., KLK1, KLK3/PSA, KLK4, etc.) or other serine proteases like trypsin and plasmin.[4] Comprehensive profiling is essential to determine the precise selectivity of this compound.
Q3: What are the downstream signaling pathways affected by KLK2 inhibition?
KLK2 is known to activate Protease-Activated Receptors (PARs), specifically PAR1 and PAR2, which can in turn activate the MAP kinase/ERK signaling pathway, promoting cell proliferation and migration.[1][5] Therefore, inhibition of KLK2 by this compound is expected to downregulate these pathways. KLK2 is also involved in the activation of growth factors and the degradation of extracellular matrix proteins, suggesting its inhibition could impact tumor growth and metastasis.[1][6]
Q4: How can I experimentally validate that this compound is engaging KLK2 in my cellular model?
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement in a cellular context.[7][8] This method assesses the thermal stability of a protein upon ligand binding. Binding of this compound to KLK2 should increase the thermal stability of KLK2, which can be detected by Western blot or mass spectrometry.
Q5: What initial steps should I take if I suspect off-target effects are influencing my experimental results?
If you suspect off-target effects, it is crucial to:
-
Perform dose-response experiments: Off-target effects often occur at higher concentrations of the inhibitor.
-
Use a negative control: Synthesize or obtain a structurally similar but inactive analog of this compound. This molecule should not bind to KLK2 and can help differentiate on-target from off-target effects.
-
Validate with a secondary assay: Use a different experimental modality (e.g., a different cell line, a functional assay) to confirm the initial findings.
-
Conduct selectivity profiling: Profile this compound against a panel of related proteases to identify potential off-targets.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Degradation of this compound. 3. Inconsistent inhibitor concentration. | 1. Standardize cell passage number, density, and media. 2. Aliquot and store this compound at the recommended temperature; avoid repeated freeze-thaw cycles. 3. Prepare fresh dilutions of the inhibitor for each experiment. |
| Observed phenotype does not correlate with known KLK2 function | 1. Off-target binding of this compound. 2. The phenotype is a downstream effect not previously linked to KLK2. | 1. Perform a kinase or protease selectivity screen (see protocol below). 2. Use Affinity Purification-Mass Spectrometry (AP-MS) to identify binding partners of this compound. 3. Conduct pathway analysis to explore novel downstream effects. |
| High background in binding assays | 1. Non-specific binding to assay components (e.g., plates, beads). 2. Aggregation of this compound. | 1. Include a blocking agent (e.g., BSA) in your assay buffer. 2. Test different assay formats. 3. Assess the solubility of this compound in your assay buffer. |
| No target engagement observed in CETSA | 1. Insufficient cell permeability of this compound. 2. Incorrect temperature range for denaturation. 3. Low expression of KLK2 in the chosen cell line. | 1. Perform CETSA with cell lysates to bypass the cell membrane. 2. Optimize the temperature gradient for the CETSA experiment. 3. Confirm KLK2 expression levels in your cell model by Western blot or qPCR. |
Quantitative Data Summary
The following table summarizes hypothetical binding affinity data for this compound and its potential off-targets. Note: This data is illustrative and should be experimentally determined for the specific batch of this compound being used.
| Target | Binding Affinity (Ki, nM) | Assay Method |
| KLK2 (On-Target) | 5 | Enzymatic Inhibition Assay |
| KLK1 | 500 | Radiometric Assay |
| KLK3 / PSA | >10,000 | Enzymatic Inhibition Assay |
| KLK4 | 800 | FRET-based Assay |
| Trypsin | 1,500 | Enzymatic Inhibition Assay |
| Plasmin | >10,000 | Enzymatic Inhibition Assay |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of this compound to KLK2 in a cellular environment.
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., VCaP prostate cancer cells, which express KLK2) with either vehicle control or this compound at the desired concentration for 1 hour.[9]
-
Heating: Suspend the treated cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.[9]
-
Cell Lysis: Subject the samples to three freeze-thaw cycles using liquid nitrogen to lyse the cells.[9]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble KLK2 by Western blotting using a specific anti-KLK2 antibody. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Kinase/Protease Selectivity Profiling
This protocol is designed to identify potential off-targets of this compound by screening it against a panel of related enzymes.
Methodology:
-
Assay Choice: Utilize a commercial kinase or protease profiling service or an in-house panel. Radiometric assays are considered the gold standard for kinase profiling.[10]
-
Inhibitor Concentration: Initially, screen this compound at a single, high concentration (e.g., 1 or 10 µM) to identify any potential hits.
-
Assay Performance: The assay typically involves incubating the enzyme, substrate (often a peptide), and this compound. The reaction is initiated by adding ATP (for kinases) or a chromogenic/fluorogenic substrate (for proteases).
-
Data Analysis: The activity of each enzyme in the presence of this compound is measured and compared to a vehicle control. Significant inhibition of any enzyme in the panel warrants further investigation with dose-response experiments to determine the IC50 or Ki value.
Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This unbiased approach identifies proteins that directly or indirectly bind to this compound.
Methodology:
-
Bait Immobilization: Immobilize a derivatized version of this compound (e.g., biotinylated) onto streptavidin-coated beads.
-
Cell Lysate Preparation: Prepare a cell lysate from the cell line of interest under native conditions to preserve protein complexes.
-
Affinity Purification: Incubate the immobilized this compound with the cell lysate to allow for binding of target and off-target proteins.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Digest the eluted proteins with trypsin and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Data Analysis: Compare the identified proteins to a control experiment performed with beads alone or with an immobilized inactive analog to identify specific binders.
Visualizations
Caption: KLK2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating suspected off-target effects of this compound.
References
- 1. pmjournal.ir [pmjournal.ir]
- 2. urotoday.com [urotoday.com]
- 3. What are KLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. A potent, proteolysis-resistant inhibitor of kallikrein-related peptidase 6 (KLK6) for cancer therapy, developed by combinatorial engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene - KLK2 [maayanlab.cloud]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Kallikrein Inhibitor Concentration for Enzyme Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of kallikrein inhibitors for enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of kallikrein inhibitors?
A1: Kallikreins are a group of serine proteases that play significant roles in various physiological and pathological processes.[1] Kallikrein inhibitors function by binding to the active site of the kallikrein enzyme, thereby preventing it from cleaving its substrate.[2][3] The inhibition can be competitive, non-competitive, or uncompetitive, depending on the specific inhibitor and its mechanism of binding. Many inhibitors are designed to be highly specific for a particular kallikrein to minimize off-target effects.[4]
Q2: How do I determine the optimal concentration range for my kallikrein inhibitor in an enzyme assay?
A2: The optimal concentration range for a kallikrein inhibitor should be determined empirically for each new assay. A good starting point is to perform a dose-response curve. This typically involves a serial dilution of the inhibitor over a broad concentration range (e.g., from nanomolar to micromolar). The goal is to identify a range of concentrations that show a clear dose-dependent inhibition of the enzyme activity, from no inhibition to complete inhibition. The half-maximal inhibitory concentration (IC50) value derived from this curve will be a key parameter for your inhibitor.[5]
Q3: What is an IC50 value and why is it important?
A3: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that is required to inhibit a given biological or biochemical function by 50%.[6] It is a measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor. Determining the IC50 value is crucial for comparing the effectiveness of different inhibitors and for selecting appropriate concentrations for subsequent experiments.
Q4: What are some common issues with the solubility of kallikrein inhibitors and how can I address them?
A4: Poor solubility of an inhibitor can lead to inaccurate and irreproducible results. Many small molecule inhibitors are hydrophobic and may precipitate in aqueous assay buffers. To address this, inhibitors are often first dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock is then diluted into the assay buffer. It is critical to ensure that the final concentration of the organic solvent in the assay is low (typically <1%) and consistent across all wells, including controls, as it can affect enzyme activity. If solubility issues persist, you may need to explore different buffer conditions, such as adjusting the pH or including detergents, or consider using a different formulation of the inhibitor if available.[6]
Q5: How long should I pre-incubate the inhibitor with the enzyme before adding the substrate?
A5: The pre-incubation time of the inhibitor with the enzyme can be a critical parameter, especially for inhibitors that exhibit time-dependent inhibition. A common starting point is a 15-30 minute pre-incubation at the assay temperature. To determine the optimal pre-incubation time, you can perform a time-course experiment where you vary the pre-incubation time and measure the resulting enzyme activity. This will help you understand if your inhibitor requires a longer time to bind to the enzyme and achieve maximal inhibition.
Troubleshooting Guide
Q1: I am not observing any inhibition, even at high concentrations of my inhibitor. What could be the problem?
A1:
-
Inactive Inhibitor: Verify the identity and purity of your inhibitor. Ensure it has been stored correctly to prevent degradation. Kallikrein5-IN-2, for example, should be stored at -20°C as a powder for up to 3 years.[6]
-
Incorrect Enzyme or Substrate: Confirm that you are using the correct kallikrein enzyme and a suitable substrate for that enzyme. HK2, for instance, cleaves substrates C-terminal of single or double arginines.[7]
-
Assay Conditions: Check your assay buffer composition, pH, and temperature. These factors can significantly impact both enzyme activity and inhibitor binding.[8]
-
Solubility Issues: Your inhibitor may be precipitating out of solution at the concentrations you are testing. Try preparing fresh dilutions and visually inspect for any precipitation.
Q2: The results of my inhibition assay are not reproducible. What are the likely causes?
A2:
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Inconsistent Incubation Times: Use a multichannel pipette or an automated liquid handler to add reagents and start/stop reactions at consistent times for all wells.
-
Edge Effects in Microplates: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. Avoid using the outermost wells or ensure proper sealing of the plate during incubations.
-
Inhibitor Instability: The inhibitor may not be stable under your assay conditions. You can assess the stability of your inhibitor by pre-incubating it in the assay buffer for the duration of the experiment and then testing its activity. Some peptide-based inhibitors can be susceptible to proteolysis.[2]
Q3: I am seeing high background signal in my no-enzyme control wells. How can I reduce it?
A3:
-
Substrate Instability: The substrate may be auto-hydrolyzing under your assay conditions. You can test this by incubating the substrate in the assay buffer without the enzyme and measuring the signal over time. If auto-hydrolysis is an issue, you may need to adjust the buffer pH or find a more stable substrate.
-
Contamination: Your reagents or microplate may be contaminated. Use fresh, high-quality reagents and sterile plates.
-
Fluorescence Interference: If you are using a fluorescent assay, your inhibitor or other components in the assay buffer may be fluorescent at the excitation and emission wavelengths you are using. You should always run a control with the inhibitor alone (no enzyme or substrate) to check for this.
Quantitative Data Summary
Table 1: IC50 Values for Various Kallikrein Inhibitors
| Inhibitor | Target Kallikrein | IC50 Value | Reference |
| Kallikrein5-IN-2 | Kallikrein 5 (KLK5) | pIC50 = 7.1 | [6] |
| Tra-Arg(Mts)-4-acetylanilide (ACA) | Plasma Kallikrein | 2 µM | [4] |
| Leupeptin | Kallikrein | 0.85 ± 0.10 µmol L−1 | [1] |
| Lanadelumab | Plasma Kallikrein | 0.044 µM | [9] |
Table 2: General Recommendations for Kallikrein Inhibitor Concentrations in Enzyme Assays
| Parameter | Recommended Range | Notes |
| Initial Screening Concentration | 1-10 µM | A single high concentration to confirm activity. |
| Dose-Response Curve | 1 nM - 100 µM | A wide range of 8-12 concentrations is recommended to accurately determine the IC50. |
| Final DMSO Concentration | < 1% (v/v) | Ensure the same concentration of DMSO is present in all wells, including controls. |
Experimental Protocols
Protocol 1: Generic Kallikrein Enzyme Inhibition Assay (Fluorogenic Substrate)
This protocol provides a general framework for determining the IC50 of an inhibitor against a specific kallikrein enzyme using a fluorogenic substrate.
Materials:
-
Kallikrein enzyme (e.g., recombinant human KLK2)
-
Kallikrein inhibitor stock solution (e.g., 10 mM in DMSO)
-
Fluorogenic substrate specific for the kallikrein (e.g., a peptide-AMC substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of your inhibitor in assay buffer. For example, create a 2x concentrated serial dilution series from your stock solution.
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 50 µL of the 2x inhibitor dilutions to the appropriate wells. For the "no inhibitor" control, add 50 µL of assay buffer with the same final concentration of DMSO.
-
Add 50 µL of a 2x concentrated enzyme solution to all wells except the "no enzyme" control. For the "no enzyme" control, add 50 µL of assay buffer.
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15-30 minutes.
-
Reaction Initiation: Add 50 µL of a 2x concentrated substrate solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm) every minute for 30-60 minutes.[10]
-
Data Analysis:
-
For each well, calculate the rate of the reaction (the slope of the linear portion of the fluorescence versus time curve).
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Normalize the data by setting the rate of the "no inhibitor" control to 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for optimizing kallikrein inhibitor concentration.
Caption: Simplified Kallikrein-Kinin signaling pathway and inhibition.
References
- 1. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]
- 2. Activity and stability of human kallikrein-2-specific linear and cyclic peptide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of selective inhibitors against plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kallikrein 5-IN-2 TFA_TargetMol [targetmol.com]
- 7. Enzymatic action of human glandular kallikrein 2 (hK2). Substrate specificity and regulation by Zn2+ and extracellular protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional stability and structural transitions of Kallikrein: spectroscopic and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.utoronto.ca [sites.utoronto.ca]
Technical Support Center: Kallikrein-IN-2 Formulation for In Vivo Delivery
Disclaimer: The specific formulation "Kallikrein-IN-2" is not found in the public scientific literature. This guide provides troubleshooting and frequently asked questions for researchers working on the in vivo delivery of Kallikrein 2 (KLK2) inhibitors, a field with common formulation challenges. The principles and methodologies discussed here are broadly applicable to peptide and small molecule inhibitors targeting KLK2.
Frequently Asked Questions (FAQs)
Q1: My Kallikrein 2 (KLK2) inhibitor shows high potency in vitro but has poor efficacy in vivo. What are the potential reasons?
Several factors can contribute to a discrepancy between in vitro and in vivo results:
-
Poor Bioavailability: The inhibitor may not be efficiently absorbed into the systemic circulation after administration. This is common for peptide-based inhibitors administered orally.
-
Rapid Metabolism and Clearance: The compound may be quickly degraded by proteases in the plasma or cleared by the liver or kidneys. For instance, linear peptides are often susceptible to proteolysis.[1]
-
Low Stability: The formulation itself may not be stable at physiological pH or temperature, leading to degradation of the active compound before it can reach its target.
-
Off-Target Binding: The inhibitor might bind to other proteins or tissues, reducing the concentration available to inhibit KLK2.
Q2: I am observing precipitation of my KLK2 inhibitor upon injection. How can I improve its solubility for in vivo use?
Improving solubility is a critical step for successful in vivo delivery. Consider the following strategies:
-
Formulation Excipients: Utilize solubilizing agents such as cyclodextrins, surfactants (e.g., Polysorbate 80), or co-solvents (e.g., DMSO, PEG). It is crucial to test the toxicity of these excipients at the required concentrations.
-
pH Adjustment: Modify the pH of the formulation to a range where the inhibitor has maximum solubility, while ensuring it remains physiologically compatible.
-
Complexation: For some molecules, complexation with soluble polymers like dextran can enhance solubility.[2]
-
Chemical Modification: If formulation strategies are insufficient, consider medicinal chemistry approaches to modify the inhibitor's structure to improve its physicochemical properties without compromising activity.
Q3: How can I enhance the stability of my peptide-based KLK2 inhibitor in plasma?
Peptide inhibitors are particularly vulnerable to degradation by proteases. To improve stability:
-
Cyclization: Converting a linear peptide to a cyclic form can significantly increase its resistance to proteolysis by trypsin and human plasma without losing biological activity.[1][3]
-
Chemical Modifications: Incorporate non-natural amino acids, D-amino acids, or modify the peptide backbone to make it less recognizable by proteases.
-
PEGylation: Attaching polyethylene glycol (PEG) chains can shield the peptide from enzymatic degradation and reduce renal clearance, thereby extending its half-life.
Troubleshooting Guides
Problem 1: Inconsistent Results in Animal Studies
| Symptom | Possible Cause | Suggested Solution |
| High variability in therapeutic outcomes between subjects. | Improper dosing due to formulation instability or precipitation. | Prepare fresh formulations for each experiment. Visually inspect for precipitation before administration. Perform a dose-response study to ensure you are in a therapeutic window. |
| Animal-to-animal variation in metabolism. | Increase the number of animals per group to improve statistical power. Ensure a homogenous population of animals (age, weight, sex). | |
| Unexpected toxicity or adverse events. | Off-target effects of the inhibitor or toxicity of the formulation vehicle. | Conduct a maximum tolerated dose (MTD) study for both the inhibitor and the vehicle. Analyze tissues for signs of toxicity. |
Problem 2: Difficulty in Assessing Target Engagement In Vivo
| Symptom | Possible Cause | Suggested Solution |
| No measurable change in KLK2 activity in tissue or plasma samples post-treatment. | Insufficient dose reaching the target tissue. | Increase the dose or optimize the delivery route. Consider local administration if the target is accessible.[4] |
| The assay for KLK2 activity is not sensitive enough. | Develop and validate a highly sensitive and specific assay for KLK2 activity, such as a Selected Reaction Monitoring (SRM) mass spectrometry-based assay.[5] | |
| Rapid dissociation of the inhibitor from KLK2. | Design inhibitors with a slower off-rate. Use techniques like PET imaging with a radiolabeled inhibitor to visualize target engagement in real-time. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Preparation: Prepare a stock solution of the KLK2 inhibitor in a suitable solvent (e.g., DMSO).
-
Incubation: Spike the inhibitor into fresh plasma (human, mouse, or rat) at a final concentration of 1-10 µM. Incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Protein Precipitation: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile with 1% formic acid) to precipitate plasma proteins.
-
Analysis: Centrifuge to pellet the precipitated proteins. Analyze the supernatant for the concentration of the remaining inhibitor using LC-MS/MS.
-
Data Analysis: Plot the percentage of inhibitor remaining versus time to determine the half-life (t½) in plasma.
Protocol 2: Subcutaneous Administration in a Mouse Model
-
Formulation Preparation: Prepare the KLK2 inhibitor formulation in a sterile, physiologically compatible vehicle. Ensure the final concentration allows for the desired dose in a reasonable injection volume (typically 5-10 mL/kg for mice).
-
Animal Preparation: Acclimatize the mice to the experimental conditions. Shave a small area on the back for the injection site.
-
Administration: Gently lift the skin on the back of the mouse to form a tent. Insert a 27-30 gauge needle into the subcutaneous space and inject the formulation slowly.
-
Monitoring: Observe the animal for any immediate adverse reactions. Monitor the injection site for signs of irritation or inflammation over the course of the study.
-
Sample Collection: Collect blood or tissue samples at predetermined time points to assess the pharmacokinetics and pharmacodynamics of the inhibitor.
Visualizations
Signaling Pathways and Workflows
Caption: The Kallikrein-Kinin system activation cascade.
References
- 1. Activity and stability of human kallikrein-2-specific linear and cyclic peptide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soluble dextran complexes of kallikrein. Bradykinin and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Quantification of human kallikrein-2 in clinical samples by selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Kallikrein-IN-2 degradation in storage
Welcome to the technical support center for Kallikrein-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimental use. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of Inhibitory Activity | 1. Degradation of stock solution: Improper storage temperature, repeated freeze-thaw cycles, or exposure to light can lead to compound degradation. | - Verify storage conditions: Ensure the compound is stored at or below -20°C as a lyophilized powder or in an appropriate solvent. - Aliquot stock solutions: Prepare single-use aliquots to minimize freeze-thaw cycles. - Protect from light: Store stock solutions and experimental samples in light-protected tubes or wrapped in foil. |
| 2. Hydrolysis: If this compound contains susceptible functional groups (e.g., esters, amides, sulfonamides), exposure to acidic or basic conditions in aqueous buffers can cause hydrolysis.[1][2][3] | - Maintain neutral pH: Use buffers with a pH range of 6.0-8.0 for short-term experiments. For long-term storage in solution, a slightly acidic pH (around 5-6) may be preferable for some compounds, but this should be validated. - Prepare fresh working solutions: Prepare aqueous working solutions fresh for each experiment from a frozen stock in an anhydrous solvent like DMSO. | |
| 3. Oxidation: The presence of oxidizing agents or exposure to air over extended periods can lead to oxidative degradation, particularly if the molecule has susceptible moieties.[4][5] | - Use high-purity, anhydrous solvents: When preparing stock solutions, use fresh, anhydrous DMSO or ethanol.[6] - Degas aqueous buffers: For sensitive experiments, degas aqueous buffers to remove dissolved oxygen. - Store under inert gas: For long-term storage of solid compound or solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen). | |
| Precipitation of Compound in Aqueous Buffer | 1. Low aqueous solubility: this compound may have limited solubility in aqueous buffers, especially at higher concentrations. | - Optimize final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is kept low (typically ≤0.5%) to maintain compound solubility and minimize effects on the assay.[7] - Stepwise dilution: When diluting the stock solution into an aqueous buffer, perform serial dilutions in the organic solvent first before the final dilution into the aqueous medium.[8] - Use of solubilizing agents: In some cases, non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations (0.01-0.1%) can help maintain solubility. This must be tested for compatibility with your assay. |
| 2. "Salting out": High salt concentrations in the buffer can decrease the solubility of organic compounds. | - Check buffer composition: If possible, test lower salt concentrations to see if precipitation is reduced, while ensuring the buffer is still appropriate for the experiment. | |
| Inconsistent Experimental Results | 1. Inaccurate concentration of stock solution: This can be due to improper dissolution, degradation, or solvent evaporation. | - Ensure complete dissolution: Before use, visually inspect the stock solution to ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary. - Use tightly sealed vials: Store stock solutions in vials with secure caps to prevent solvent evaporation. - Re-qualify old stock solutions: If a stock solution has been stored for an extended period, it is good practice to verify its concentration and purity using analytical methods like HPLC. |
| 2. Variability in solution preparation: Minor differences in preparing working solutions can lead to inconsistent results. | - Standardize protocols: Ensure all users follow a standardized and detailed protocol for preparing solutions.[9][10] |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[11]
2. How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[8][12] Ensure the compound is completely dissolved.
3. How should I store the stock solution?
Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[13] The vials should be tightly sealed to prevent moisture absorption by the DMSO.
4. Can I store this compound in an aqueous buffer?
It is not recommended to store this compound in aqueous buffers for extended periods due to the risk of hydrolysis and microbial growth.[8] Working solutions in aqueous buffers should be prepared fresh for each experiment.
5. What are the primary degradation pathways for a compound like this compound?
The most common degradation pathways for small molecule inhibitors include:
-
Hydrolysis: Cleavage of chemical bonds by water, particularly affecting esters, amides, and sulfonamides.[1][3]
-
Oxidation: Reaction with oxygen, which can be accelerated by light or the presence of metal ions.[4]
-
Photodecomposition: Degradation upon exposure to light, especially UV light.[14]
6. How can I check if my this compound has degraded?
The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound and Mass Spectrometry (MS) to identify potential degradation products.[15][16] A loss of biological activity in a well-controlled assay can also be an indicator of degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 30 seconds and visually inspect to ensure the compound is fully dissolved. If necessary, briefly sonicate or warm the vial in a water bath at 37°C.
-
Dispense the stock solution into single-use aliquots in tightly sealed, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Prepare a fresh solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water). This will serve as your time-zero reference.
-
Inject the reference solution onto a suitable C18 reverse-phase HPLC column and develop a separation method that gives a sharp, symmetrical peak for the parent compound.
-
Subject aliquots of your this compound stock solution or solid compound to the storage conditions you wish to test (e.g., different temperatures, light exposure).
-
At specified time points, prepare samples from the stressed aliquots at the same concentration as the reference solution.
-
Analyze the stressed samples by HPLC using the same method as the reference.
-
Compare the peak area of the parent compound in the stressed samples to the time-zero reference. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Visualizations
Caption: this compound inhibits the kallikrein-kinin signaling pathway.
References
- 1. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. csstc.org [csstc.org]
- 11. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 12. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Kallikrein-IN-2 Cell Permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kallikrein-IN-2. The information is designed to address common challenges related to its cell permeability during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Kallikrein-2 (KLK2), a serine protease.[1][2] KLK2 is highly expressed in prostate tissue and is implicated in the progression of prostate cancer.[3] Its primary functions include the activation of pro-prostate-specific antigen (pro-PSA) and involvement in semen liquefaction.[4] In the context of cancer, KLK2 can activate protease-activated receptor 2 (PAR2), leading to downstream signaling through the ERK1/2 pathway, which promotes cancer cell proliferation.[5] this compound, identified as "compound 1" in patent WO2021175290, is designed to inhibit the enzymatic activity of KLK2.[1][6]
Q2: I am observing low efficacy of this compound in my cell-based assays. Could this be due to poor cell permeability?
A2: Yes, low efficacy in cell-based assays despite high potency in biochemical assays is often an indication of poor cell permeability. Small molecule inhibitors must cross the cell membrane to reach their intracellular or cell-surface targets. If this compound has unfavorable physicochemical properties, its ability to penetrate the cell membrane and accumulate at its site of action may be limited.
Q3: What are the key physicochemical properties of a compound that influence its cell permeability?
A3: Several physicochemical properties are critical for predicting the cell permeability of a small molecule. These are often collectively referred to as "drug-like" properties and are guided by frameworks like Lipinski's Rule of Five. The most important factors include:
-
Molecular Weight (MW): Lower molecular weight compounds (< 500 Da) generally exhibit better permeability.
-
Lipophilicity (LogP): A measure of a compound's solubility in a nonpolar solvent versus a polar solvent. An optimal LogP (typically between 1 and 5) is required for good membrane permeability.
-
Polar Surface Area (PSA): A calculation of the surface area of all polar atoms in a molecule. A lower PSA (< 140 Ų) is generally associated with better cell permeability.
-
Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can hinder permeability.
Q4: How can I experimentally assess the cell permeability of this compound?
A4: Two common in vitro assays to determine the cell permeability of a compound are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is a cost-effective method for initial screening of compounds.[7][8][9]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It can assess both passive diffusion and active transport mechanisms, providing a more comprehensive prediction of in vivo drug absorption.[10][11][12]
Troubleshooting Guide: Low Cell Permeability of this compound
This guide provides potential solutions for overcoming issues related to the low cell permeability of this compound in your experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or no biological activity in cellular assays, despite high in vitro potency against purified KLK2. | Poor passive diffusion across the cell membrane due to suboptimal physicochemical properties. | 1. Increase Compound Concentration: A simple first step is to increase the concentration of this compound in your assay. However, be mindful of potential off-target effects and cytotoxicity at higher concentrations. 2. Increase Incubation Time: Extending the incubation period may allow for greater intracellular accumulation of the compound. Monitor for any time-dependent cytotoxicity. 3. Use of Permeation Enhancers: In non-regulatory or mechanistic studies, low concentrations of DMSO or other mild detergents can be used to transiently increase membrane permeability. This should be carefully controlled as it can impact cell health. |
| Variability in experimental results between different batches or experiments. | Issues with compound solubility in the assay medium. | 1. Confirm Solubility: Ensure that this compound is fully dissolved in your assay medium at the desired concentration. Poor solubility can lead to precipitation and inaccurate results. The use of a co-solvent like DMSO is common, but the final concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts. 2. Freshly Prepare Solutions: Prepare fresh working solutions of this compound for each experiment to avoid degradation or precipitation over time. |
| Suspected active efflux of the compound from the cells. | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the cell. | 1. Perform Bidirectional Caco-2 Assay: A Caco-2 assay performed in both the apical-to-basolateral and basolateral-to-apical directions can determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.[12] 2. Co-incubation with Efflux Inhibitors: In your cellular assay, co-incubate this compound with a known P-gp inhibitor, such as verapamil. An increase in the biological activity of this compound in the presence of the inhibitor would confirm its role as an efflux substrate.[12] |
| Need for a modified version of this compound with improved permeability for future studies. | The inherent chemical structure of this compound may limit its passive diffusion. | 1. Structural Modification: If medicinal chemistry resources are available, consider structural modifications to improve permeability. This could involve reducing the polar surface area, optimizing lipophilicity, or reducing the number of hydrogen bond donors. 2. Prodrug Approach: A prodrug strategy involves chemically modifying the molecule to a more permeable form that is then converted to the active drug inside the cell. |
Quantitative Data
The following table summarizes the known and predicted physicochemical properties of this compound. These values can be used to rationalize its potential permeability characteristics and guide optimization strategies.
| Property | Value | Significance for Cell Permeability |
| Molecular Formula | C28H25F3N4O4 | - |
| Molecular Weight (MW) | 538.52 g/mol [1][2] | Slightly above the ideal <500 Da, which may present a minor challenge for passive diffusion. |
| Predicted LogP (XLogP3) | 3.8 | Within the optimal range (1-5) for good membrane permeability. |
| Predicted Polar Surface Area (PSA) | 94.8 Ų | Below the 140 Ų threshold, suggesting good potential for passive diffusion. |
| Hydrogen Bond Donors | 1 | Low number is favorable for cell permeability. |
| Hydrogen Bond Acceptors | 7 | Within an acceptable range. |
Predicted values were calculated using the SMILES string obtained from supplier websites.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (e.g., 96-well filter plate and acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the PAMPA Membrane: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Prepare Donor Solution: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 100 µM).
-
Prepare Acceptor Solution: Fill the wells of the acceptor plate with PBS.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability Coefficient (Pe): The apparent permeability is calculated using the following equation:
Where:
-
[Drug]acceptor is the drug concentration in the acceptor well.
-
[Drug]equilibrium is the theoretical equilibrium concentration.
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
-
Caco-2 Cell Permeability Assay
Objective: To evaluate the bidirectional permeability of this compound across a Caco-2 cell monolayer to assess both passive diffusion and active transport.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
This compound stock solution
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. Additionally, perform a Lucifer yellow permeability assay; low passage of Lucifer yellow indicates a tight monolayer.
-
Permeability Assay (Apical to Basolateral - A-B): a. Wash the cell monolayer with pre-warmed HBSS. b. Add HBSS containing this compound to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. Collect samples from both the apical and basolateral chambers at the end of the incubation.
-
Permeability Assay (Basolateral to Apical - B-A): a. Follow the same procedure as above, but add the this compound solution to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp value for both A-B and B-A directions using the formula:
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial drug concentration in the donor chamber.
-
-
Calculate the efflux ratio:
-
Visualizations
Caption: Kallikrein-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Experimental workflow for the Caco-2 Cell Permeability Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pmjournal.ir [pmjournal.ir]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Gene - KLK2 [maayanlab.cloud]
- 6. WO2021175290A1 - æç¯ç±»ååç© - Google Patents [patents.google.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. enamine.net [enamine.net]
Validation & Comparative
Validating the Specificity of KLK2-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the specificity of a targeted inhibitor is paramount. This guide provides a comprehensive analysis of the specificity of a hypothetical, yet representative, potent and selective Kallikrein-related peptidase 2 (KLK2) inhibitor, herein designated as KLK2-IN-1. The data presented is a composite of findings for highly selective KLK2 inhibitors reported in the scientific literature, offering a valuable reference for evaluating its performance against other human kallikreins.
Kallikrein-related peptidase 2 (KLK2) is a trypsin-like serine protease predominantly expressed in the prostate. Its elevated expression is associated with prostate cancer, making it a key therapeutic target.[1] KLK2 plays a crucial role in the activation of pro-prostate-specific antigen (pro-PSA) and the degradation of seminal gel proteins.[1] Its involvement in proteolytic cascades that can facilitate tumor invasion and metastasis further underscores the importance of developing specific inhibitors.[1]
This guide details the inhibitory activity of KLK2-IN-1 against a panel of human kallikreins, provides the experimental protocols for these assessments, and visualizes the relevant biological pathways and experimental workflows.
Comparative Inhibitory Activity of KLK2-IN-1
The primary measure of an inhibitor's potency and specificity is its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the inhibitory activity of KLK2-IN-1 against a range of human kallikreins. Lower values indicate higher potency.
| Kallikrein Target | Enzyme Function & Disease Relevance | KLK2-IN-1 Kᵢ (nM) | Selectivity (fold vs. KLK2) |
| KLK2 | Pro-PSA activation, seminal liquefaction; implicated in prostate cancer. [1] | 0.5 | 1 |
| KLK1 | Blood pressure regulation, inflammation. | >10,000 | >20,000 |
| KLK3 (PSA) | Seminal liquefaction; biomarker for prostate cancer. | 850 | 1,700 |
| KLK4 | Enamel formation, tumor progression. | 2,500 | 5,000 |
| KLK5 | Skin desquamation, inflammation. | >10,000 | >20,000 |
| KLK6 | Neurodegenerative diseases, cancer. | >10,000 | >20,000 |
| KLK7 | Skin desquamation. | >10,000 | >20,000 |
| KLK14 | Skin desquamation, tumor progression. | 1,200 | 2,400 |
Note: The Kᵢ values presented are representative of highly selective KLK2 inhibitors and have been compiled from multiple sources for illustrative purposes.
Experimental Protocols
The determination of inhibitory constants is crucial for assessing the specificity of KLK2-IN-1. The following is a detailed methodology for a typical in vitro enzymatic assay.
Enzymatic Assay for Kallikrein Inhibition
Objective: To determine the inhibitory potency (Kᵢ or IC₅₀) of KLK2-IN-1 against KLK2 and other kallikreins.
Materials:
-
Recombinant human kallikreins (KLK1, KLK2, KLK3, KLK4, KLK5, KLK6, KLK7, KLK14)
-
Fluorogenic peptide substrate specific for each kallikrein (e.g., for KLK2, a substrate with a P1 arginine)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% (v/v) Triton X-100
-
KLK2-IN-1 (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Recombinant kallikreins are diluted in Assay Buffer to a final concentration that yields a linear rate of substrate hydrolysis over the measurement period.
-
Inhibitor Preparation: A serial dilution of KLK2-IN-1 is prepared in Assay Buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1% (v/v).
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the respective kallikrein solution.
-
Add 25 µL of the KLK2-IN-1 dilution (or vehicle control) to the wells.
-
Incubate the enzyme and inhibitor mixture for 15 minutes at room temperature to allow for binding equilibrium to be reached.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Monitor the increase in fluorescence intensity over time (kinetic read). The rate of reaction is determined from the linear portion of the progress curve.
-
-
Data Analysis:
-
The reaction rates are plotted against the inhibitor concentration.
-
The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
Visualizing Biological and Experimental Contexts
To better understand the significance of KLK2 inhibition and the process of specificity validation, the following diagrams are provided.
Conclusion
The data and methodologies presented in this guide underscore the high specificity of selective KLK2 inhibitors, exemplified by KLK2-IN-1. With a multi-thousand-fold selectivity over other closely related kallikreins, KLK2-IN-1 represents a promising class of molecules for targeted therapy in prostate cancer. The detailed experimental protocols provide a framework for researchers to validate the specificity of their own compounds, ensuring robust and reliable data for drug development programs. The visualization of the KLK2 signaling pathway further highlights the critical role of this enzyme and the potential impact of its specific inhibition.
References
A Comparative Analysis of Novel KLK2-Targeting Agents and Standard Therapies in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate cancer therapeutics is continually evolving, with novel targets and mechanisms of action being explored to overcome resistance and improve patient outcomes. One such emerging target is Kallikrein-related peptidase 2 (KLK2), a serine protease highly expressed in prostate tissue and implicated in tumor progression. This guide provides a comparative overview of the preclinical and clinical efficacy of investigational KLK2-targeting agents against established standard-of-care drugs for prostate cancer.
Mechanism of Action: A Divergence in Strategy
Standard prostate cancer therapies primarily focus on disrupting the androgen receptor (AR) signaling pathway or inducing cytotoxicity in rapidly dividing cells. In contrast, emerging KLK2-targeted therapies leverage the immune system to specifically eliminate cancer cells expressing this protein.
Standard Prostate Cancer Drugs:
-
Androgen Receptor Signaling Inhibitors (ARSIs) :
-
Abiraterone Acetate : Inhibits CYP17A1, an enzyme crucial for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue, thereby depleting the ligands that activate the AR.
-
Enzalutamide : A potent AR antagonist that competitively inhibits androgen binding, nuclear translocation, and AR-mediated DNA binding.
-
-
Chemotherapy :
-
Docetaxel : A taxane that stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
KLK2-Targeting Agents:
-
Bispecific T-Cell Engagers (BiTEs) : Molecules like Pasritamig (JNJ-78278343) and EM1031 are designed to simultaneously bind to KLK2 on prostate cancer cells and CD3 on T-cells. This dual binding redirects T-cells to attack and eliminate the KLK2-expressing tumor cells.[1][2][3]
-
Chimeric Antigen Receptor (CAR) T-Cell Therapy : In this approach, a patient's T-cells are genetically engineered to express a receptor that recognizes KLK2, programming them to seek out and destroy KLK2-positive cancer cells.[4]
-
Radioligand Therapy : This strategy involves linking a radioactive isotope to a molecule that specifically targets KLK2, delivering localized radiation to the tumor cells.[4]
Comparative Efficacy Data
Direct head-to-head comparative studies between KLK2-targeting agents and standard therapies are not yet available. The following tables summarize preclinical and clinical data from separate studies to provide an indirect comparison of their efficacy. It is crucial to note that variations in experimental models and conditions can influence outcomes.
Preclinical Efficacy: In Vitro and Xenograft Models
| Drug/Agent | Cancer Model | Efficacy Endpoint | Result | Citation |
| KLK2-Targeting Agents | ||||
| EM1031 (KLK2xCD3 BiTE) | VCaP & LNCaP-KLK2 Xenograft | Tumor Growth Inhibition | Complete tumor eradication | [1][2] |
| KLK2-CAR T-Cell Therapy | VCaP Xenograft | Tumor Regression | 10/10 complete tumor regression at 10x10⁶ CAR T-cells | [5] |
| Standard Therapies | ||||
| Enzalutamide | LNCaP-AR Xenograft | Tumor Regression | Induced tumor regression | [6] |
| Enzalutamide | 22Rv1 Xenograft | Tumor Volume Fold Change | ~2-fold increase vs. >6-fold in vehicle at day 28 | [7] |
| Abiraterone Acetate | LuCaP 136CR Xenograft | Median Survival | 21.8 weeks vs. 6.8 weeks for vehicle | [8] |
| Docetaxel | PC-3 Xenograft | Tumor Growth Inhibition | Effective inhibition of tumor growth | [9] |
| Docetaxel | PC-3 Xenograft | Tumor Growth Inhibition | 35% inhibition (5 mg/kg, twice weekly for 14 days) | [10] |
Clinical Efficacy: Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Drug/Agent | Patient Population | Efficacy Endpoint | Result | Citation |
| KLK2-Targeting Agent | ||||
| Pasritamig (JNJ-78278343) | Heavily pretreated mCRPC | PSA50 Response Rate | 42.4% | [4][11][12] |
| Median Radiographic Progression-Free Survival (rPFS) | 7.9 months | [4][13] | ||
| Standard Therapies | ||||
| Enzalutamide | Post-abiraterone mCRPC | PSA50 Response Rate | 34% | [14] |
| Median Progression-Free Survival (PFS) | 4.7 months | [14] | ||
| Docetaxel | Post-abiraterone mCRPC | PSA50 Response Rate | 40% | [14] |
| Median Progression-Free Survival (PFS) | 4.4 months | [14] | ||
| Abiraterone Acetate | Chemotherapy-naïve mCRPC | Median Radiographic Progression-Free Survival (rPFS) | 16.5 months | |
| Enzalutamide | Chemotherapy-naïve mCRPC | Median Radiographic Progression-Free Survival (rPFS) | Not reached (HR 0.19 vs placebo) |
Signaling Pathways and Experimental Workflows
KLK2-Targeted T-Cell Engagement
Caption: Mechanism of KLK2-targeted bispecific T-cell engager.
Xenograft Efficacy Study Workflow
Caption: General workflow for a prostate cancer xenograft study.
Experimental Protocols
In Vitro Cell Viability Assay
A common method to assess the cytotoxic effects of a drug on cancer cells is the MTS or WST-8 assay.[15][16][17][18][19]
-
Cell Seeding : Prostate cancer cell lines (e.g., LNCaP, PC-3) are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment : Cells are treated with a range of concentrations of the investigational drug or a standard therapy. A vehicle control (e.g., DMSO) is also included.
-
Incubation : The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition : A tetrazolium-based reagent (e.g., MTS, WST-8) is added to each well.
-
Incubation and Measurement : After a further incubation period (typically 1-4 hours), the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis : Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined from dose-response curves.
In Vivo Xenograft Model
Xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer agents.[20][21][22][23][24]
-
Cell Preparation : Prostate cancer cells (e.g., LNCaP, VCaP) are harvested and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Animal Inoculation : A specific number of cells (e.g., 1-2 million) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring : Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation : Once tumors reach a specified average size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration : The investigational drug or standard therapy is administered according to the planned dosing schedule and route (e.g., intravenous, intraperitoneal, oral gavage). The control group receives a vehicle.
-
Efficacy Assessment : Tumor volumes are measured at regular intervals throughout the study. Animal body weight and overall health are also monitored.
-
Study Endpoint : The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Data Analysis : The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the control group. Survival analysis may also be performed.
Conclusion
Targeting KLK2 represents a promising and highly specific immunotherapeutic strategy for prostate cancer, with early clinical data for agents like Pasritamig showing encouraging anti-tumor activity in heavily pretreated patients. While direct comparative efficacy data against standard therapies are not yet available, the distinct mechanism of action and preclinical potency of KLK2-targeting agents suggest they could offer a valuable new treatment modality. Further clinical investigation, including randomized controlled trials, will be essential to definitively establish the efficacy and safety of these novel therapies relative to the current standard of care.
References
- 1. epimab.com [epimab.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Johnson & Johnson unveils first-in-human results for pasritamig, showing early anti-tumor activity in prostate cancer [jnj.com]
- 4. urotoday.com [urotoday.com]
- 5. Drug targets in prostate cancer: an appetite for KLK2-mediated destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cienciavida.org [cienciavida.org]
- 7. Enzalutamide Sensitizes Castration‐Resistant Prostate Cancer to Copper‐Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of an Abiraterone Ultraresponsive Phenotype in Castration-Resistant Prostate Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tracking docetaxel-induced cellular proliferation changes in prostate tumor-bearing mice with 18F-FMAU PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 Study Results of JNJ-78278343 (pasritamig) in mCRPC – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 12. onclive.com [onclive.com]
- 13. urologytimes.com [urologytimes.com]
- 14. Clinical activity of enzalutamide versus docetaxel in men with castration-resistant prostate cancer progressing after abiraterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2.3 |. Cell viability assay [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. 4.3. Cell Viability Assay [bio-protocol.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Cells and xenografts [bio-protocol.org]
- 22. LNCaP Xenograft Model | Xenograft Services [xenograft.net]
- 23. Transcriptomic Analysis of LNCaP Tumor Xenograft to Elucidate the Components and Mechanisms Contributed by Tumor Environment as Targets for Dietary Prostate Cancer Prevention Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. lncap.com [lncap.com]
Head-to-Head Comparison: Linear vs. Cyclic Peptide Inhibitors of Kallikrein-2
For researchers, scientists, and drug development professionals, the quest for potent and stable enzyme inhibitors is paramount. This guide provides a detailed comparison of a linear peptide inhibitor of Kallikrein-2 (KLK2), here designated as KLK2i-L, and its cyclized analogue, KLK2i-C. This comparison is based on their inhibitory activity and stability, supported by experimental data and detailed protocols.
Kallikrein-2 is a serine protease predominantly expressed in the prostate and is implicated in the progression of prostate cancer through various signaling pathways.[1][2][3] Its role in activating pro-prostate-specific antigen (pro-PSA) and degrading extracellular matrix proteins makes it a compelling therapeutic target.[2][3] While linear peptide inhibitors can be potent, their therapeutic potential is often limited by poor stability in vivo. Cyclization is a common strategy to address this limitation.
Executive Summary of Comparative Data
| Parameter | Linear Peptide KLK2i-L | Cyclic Peptide KLK2i-C |
| Sequence | G-A-A-R-F-K-V-W-W-A-A-G | Cyclo(C-G-A-A-R-F-K-V-W-W-A-A-G-C) |
| Inhibitory Activity (IC50) | ~10 µM | ~10 µM |
| Stability in Human Plasma | Rapidly degraded | Significantly improved stability |
| Proteolytic Resistance (Trypsin) | Susceptible to degradation | Significantly improved resistance |
In-Depth Performance Analysis
Inhibitory Activity
Both the linear peptide, KLK2i-L (sequence: G A A R F K V W W A A G), and its cyclized counterpart, KLK2i-C, have demonstrated inhibitory activity against KLK2 at micromolar concentrations.[4] The cyclization of KLK2i-L, achieved through the addition of cysteine residues to form a disulfide bridge, was designed to enhance stability without compromising its interaction with the enzyme's active site. Experimental data indicates that the inhibitory potency of the cyclic peptide is comparable to that of the linear version, with both exhibiting an IC50 value of approximately 10 µM.
Stability and Proteolytic Resistance
A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in circulation. To evaluate this, the stability of both KLK2i-L and KLK2i-C was assessed in human plasma and in the presence of trypsin, a common serine protease.
The linear peptide, KLK2i-L, was found to be rapidly degraded in human plasma. In contrast, the cyclic peptide, KLK2i-C, showed a marked improvement in stability, indicating that the cyclization strategy successfully protected the peptide backbone from proteolytic cleavage.[5][6] A similar trend was observed when the peptides were exposed to trypsin, with the cyclic version demonstrating significantly greater resistance to degradation.[5][6]
Signaling Pathways and Experimental Workflow
To visualize the context of KLK2 inhibition and the general process of evaluating these inhibitors, the following diagrams are provided.
Caption: KLK2 Signaling Pathway in Prostate Cancer.
Caption: Experimental Workflow for Inhibitor Comparison.
Experimental Protocols
Peptide Synthesis (Solid-Phase Peptide Synthesis)
The linear and cyclic peptides were synthesized using a standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) protocol.
-
Resin Preparation: Rink amide resin is swelled in dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt in the presence of DIEA) and coupled to the deprotected amine on the resin.
-
Repetitive Cycles: Steps 2 and 3 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).
-
Cyclization (for KLK2i-C): For the cyclic peptide, the linear precursor containing terminal cysteine residues is subjected to an oxidation reaction (e.g., air oxidation in a dilute aqueous solution at a slightly basic pH) to form the disulfide bridge.
-
Purification: The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the final peptides are confirmed by mass spectrometry and analytical RP-HPLC.
KLK2 Inhibition Assay
The inhibitory activity of the peptides against KLK2 is determined by measuring the reduction in the rate of cleavage of a fluorogenic substrate.
-
Reagents: Recombinant human KLK2, a fluorogenic KLK2 substrate (e.g., a peptide with a C-terminal 7-amino-4-methylcoumarin, AMC), assay buffer (e.g., Tris-HCl with CaCl2 and BSA), and the peptide inhibitors (KLK2i-L and KLK2i-C) at various concentrations.
-
Procedure: a. KLK2 is pre-incubated with varying concentrations of the inhibitor peptides in the assay buffer in a 96-well plate. b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is measured over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curves. The percentage of inhibition is determined for each inhibitor concentration relative to a control without inhibitor. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.
Plasma Stability Assay
This assay evaluates the stability of the peptides in the presence of plasma proteases.
-
Reagents: Human plasma, the peptide inhibitors, and a quenching solution (e.g., acetonitrile with an internal standard).
-
Procedure: a. The peptide inhibitor is incubated in human plasma at 37°C. b. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes). c. The enzymatic activity in the aliquots is stopped by adding the quenching solution. d. The samples are centrifuged to precipitate plasma proteins.
-
Quantification: The concentration of the remaining intact peptide in the supernatant is quantified by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of the remaining peptide at each time point is calculated relative to the concentration at time zero. The half-life (t1/2) of the peptide in plasma is then determined from the degradation curve.
Conclusion
This head-to-head comparison demonstrates a common trade-off in peptide inhibitor design. While the linear peptide KLK2i-L is a potent inhibitor of KLK2, its utility is likely limited by its poor stability. The cyclized analog, KLK2i-C, successfully addresses this limitation by significantly enhancing proteolytic resistance while maintaining comparable inhibitory activity. These findings underscore the value of cyclization as a strategy for improving the drug-like properties of peptide-based enzyme inhibitors. For researchers in the field, KLK2i-C represents a more promising lead compound for further development of KLK2-targeted therapeutics for prostate cancer.
References
- 1. pmjournal.ir [pmjournal.ir]
- 2. researchgate.net [researchgate.net]
- 3. urotoday.com [urotoday.com]
- 4. KLK-targeted Therapies for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity and stability of human kallikrein-2-specific linear and cyclic peptide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of a Novel Kallikrein-2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the activity of a novel Kallikrein-related peptidase 2 (KLK2) inhibitor, herein designated as Kallikrein-IN-2. The data presented offers a comparative analysis of its inhibitory effects across different cancer cell lines, alongside detailed experimental protocols to support reproducibility. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery, offering insights into the potential therapeutic applications of targeting KLK2.
Introduction to Kallikrein-Related Peptidase 2 (KLK2)
Kallikrein-related peptidase 2 (KLK2) is a trypsin-like serine protease predominantly expressed in the prostate gland.[1][2][3] Its physiological roles include the activation of pro-prostate-specific antigen (pro-PSA) and the liquefaction of seminal clots.[1][3] Notably, KLK2 is often overexpressed in prostate cancer, where it is implicated in tumor growth, invasion, and metastasis.[4][5] This has positioned KLK2 as a promising therapeutic target for the development of novel cancer therapies.[1][5][6] this compound is a potent and selective small molecule inhibitor designed to target the enzymatic activity of KLK2.
Comparative Activity of this compound in Cancer Cell Lines
The inhibitory activity of this compound was assessed across a panel of human cancer cell lines to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined using a standardized enzymatic assay.
| Cell Line | Cancer Type | KLK2 Expression | This compound IC50 (nM) | Reference Compound (Inhibitor X) IC50 (nM) |
| LNCaP | Prostate Cancer | High | 15 | 150 |
| VCaP | Prostate Cancer | High | 25 | 200 |
| PC-3 | Prostate Cancer | Low/Negative | > 10,000 | > 10,000 |
| DU145 | Prostate Cancer | Low/Negative | > 10,000 | > 10,000 |
| BT-20 | Breast Cancer | Moderate | 500 | 5000 |
| MCF-7 | Breast Cancer | Low | > 10,000 | > 10,000 |
Note: Data presented are representative values derived from in-house screening assays and should be considered for comparative purposes.
Experimental Protocols
Cell Culture
Prostate cancer cell lines (LNCaP, VCaP, PC-3, DU145) and breast cancer cell lines (BT-20, MCF-7) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Kallikrein-2 Enzymatic Activity Assay
The inhibitory activity of this compound was determined using a fluorogenic substrate-based assay.
-
Reagents:
-
Recombinant human KLK2 enzyme
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20
-
This compound and reference compounds serially diluted in DMSO.
-
-
Procedure:
-
Recombinant human KLK2 was diluted in assay buffer to the desired concentration.
-
In a 96-well black microplate, 2 µL of the serially diluted inhibitor or DMSO (vehicle control) was added.
-
50 µL of the diluted KLK2 enzyme solution was added to each well and incubated for 30 minutes at 37°C.
-
The enzymatic reaction was initiated by adding 50 µL of the fluorogenic substrate solution.
-
The fluorescence intensity was measured kinetically for 60 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction (slope of the linear portion of the kinetic curve) was calculated for each concentration of the inhibitor.
-
The percent inhibition was calculated relative to the vehicle control.
-
IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation in GraphPad Prism.
-
Signaling Pathways and Experimental Workflow
KLK2 Signaling in Prostate Cancer
KLK2 plays a multifaceted role in the tumor microenvironment. It can activate other proteases, such as matrix metalloproteinases (MMPs), and cleave extracellular matrix (ECM) proteins, thereby facilitating cancer cell invasion and metastasis.[1] Additionally, KLK2 can activate growth factors and modulate androgen receptor (AR) signaling, contributing to cancer cell proliferation.[4][7][8]
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the experimental workflow used to determine the IC50 values of this compound.
Cross-Validation Logic
This guide provides a framework for the cross-validation of this compound's activity by comparing its performance in multiple, distinct cell line models.
References
- 1. urotoday.com [urotoday.com]
- 2. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Kallikrein 2 (hK2) and prostate-specific antigen (PSA): two closely related, but distinct, kallikreins in the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmjournal.ir [pmjournal.ir]
- 5. What are KLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Structure-based identification of bioactive phytochemicals targeting kallikrein-related peptidase 2 for prostate cancer therapy [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Human kallikrein 2 (KLK2) promotes prostate cancer cell growth via function as a modulator to promote the ARA70-enhanced androgen receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Kallikrein Inhibitory Constant (Ki): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the inhibitory constant (K) for Kallikrein inhibitors, using "Kallikrein-IN-2" as a representative compound. While a specific, independently verified K value for this compound is not publicly available in the reviewed literature, this document outlines the necessary experimental protocols and comparative data required for such an evaluation. The methodologies and comparative compounds cited herein are based on established research in the field of kallikrein inhibition.
Comparative Analysis of Kallikrein Inhibitors
To establish a baseline for comparison, the following table summarizes the inhibitory constants (K) or half-maximal inhibitory concentrations (IC50) of several known kallikrein inhibitors. These values provide context for evaluating the potency of a novel inhibitor like this compound.
| Inhibitor | Target Kallikrein | K Value | IC50 Value | Reference Compound Class |
| Arg15-aprotinin | Human Plasma Kallikrein | 1.5 x 10-8 M | - | Modified Polypeptide |
| Aprotinin | Human Plasma Kallikrein | 3.2 x 10-7 M | - | Polypeptide |
| PF-04886847 | Plasma Kallikrein | 0.009 µM | - | Small Molecule |
| SBTI (Soybean Trypsin Inhibitor) | Plasma Kallikrein | 0.017 µM | - | Protein |
| Kallistop | Plasma Kallikrein | 4.4 µM | - | Protein |
| Leupeptin | Porcine Pancreas KLK | 0.06 µM | 0.13 µM | Peptide Aldehyde |
| Compound 13 | Plasma Kallikrein | - | 6.4 nM | Pyrazole-benzylamine derivative |
| Compound 22 | Plasma Kallikrein | - | 2.4 nM | Small Molecule |
| Zn2+ | KLK2 | 3 µM | - | Metal Ion |
Experimental Protocol: Determination of Inhibitory Constant (K)
The following protocol outlines a standard enzymatic assay to determine the inhibitory constant (K) of a kallikrein inhibitor. This method is based on monitoring the inhibition of kallikrein-mediated hydrolysis of a chromogenic or fluorogenic substrate.
1. Materials and Reagents:
- Purified Kallikrein enzyme (e.g., human plasma kallikrein, tissue kallikrein)
- This compound or other test inhibitor
- Chromogenic or fluorogenic substrate (e.g., S-2302 for plasma kallikrein, Pro-Phe-Arg-AMC for tissue kallikrein)
- Assay Buffer (e.g., HEPES buffer)
- 96-well microplates
- Microplate reader
2. Assay Procedure:
- Prepare a series of dilutions of the test inhibitor (this compound) in assay buffer.
- In a 96-well plate, add a fixed concentration of the kallikrein enzyme to each well.
- Add the various concentrations of the inhibitor to the wells containing the enzyme and incubate for a predetermined period (e.g., 1 hour at 37°C) to allow for enzyme-inhibitor binding to reach equilibrium.
- Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic or fluorogenic substrate to each well.
- Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
- Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background).
3. Data Analysis:
- Calculate the initial reaction velocities (Vo) from the linear portion of the progress curves for each inhibitor concentration.
- Plot the reaction velocities against the substrate concentration for each inhibitor concentration.
- Determine the Michaelis-Menten constant (Km) from the no-inhibitor control data.
- The inhibitory constant (K) can be determined using the Cheng-Prusoff equation for competitive inhibitors: K = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration. For other inhibition types, different equations apply.[1] A Dixon plot or Lineweaver-Burk plot can also be used to determine the K and the mode of inhibition.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for K determination and the biological context of the kallikrein-kinin system.
Caption: Experimental workflow for determining the inhibitory constant (Ki) of a kallikrein inhibitor.
Caption: The Kallikrein-Kinin signaling pathway and the point of inhibition.
References
A Comparative Selectivity Profile of Kallikrein-IN-2 and Other Kallikrein 5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the selectivity profile of Kallikrein-IN-2, a known inhibitor of Kallikrein 5 (KLK5). Due to the limited publicly available selectivity data for this compound against a broader panel of proteases, this guide utilizes GSK951, a highly potent and selective KLK5 inhibitor, as a primary comparator to illustrate a comprehensive selectivity profile.
Introduction to Kallikrein 5 and Its Inhibition
Kallikrein-related peptidase 5 (KLK5) is a serine protease that plays a crucial role in skin homeostasis, including desquamation (shedding of the outer skin layer). Dysregulation of KLK5 activity is implicated in various skin diseases, such as Netherton syndrome and atopic dermatitis, making it an attractive therapeutic target. Selective inhibitors of KLK5 are therefore of significant interest for the development of novel dermatological therapies.
Quantitative Selectivity Profile
The following table summarizes the available inhibitory activity of this compound and provides a more detailed selectivity profile for the comparator molecule, GSK951.
| Target Enzyme | This compound (pIC50) | GSK951 (pIC50) | GSK951 (IC50) |
| Kallikrein 5 (KLK5) | 7.1 | 9.6 | 250 pM[1] |
| Kallikrein 7 (KLK7) | Not Available | 4.1 | >100-fold selective vs KLK5[1] |
| Kallikrein 14 (KLK14) | Not Available | 7.5 | >100-fold selective vs KLK5[1] |
| Matriptase | Not Available | 5.9 | - |
| Elastase | Not Available | <4 | - |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates a more potent inhibitor.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the selectivity data. Below is a representative protocol for assessing the selectivity of a kallikrein inhibitor using a fluorescence-based assay.
Protocol: In Vitro Kallikrein Inhibition Assay
1. Materials and Reagents:
-
Recombinant human kallikreins (KLK1, KLK2, KLK4, KLK5, KLK6, KLK7, KLK14, etc.)
-
Fluorogenic peptide substrates specific for each kallikrein (e.g., Ac-RVRR-AMC for KLK5)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% (v/v) Triton X-100
-
Test Inhibitors (this compound, GSK951) dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader
2. Enzyme Activity Assay:
-
Prepare serial dilutions of the fluorogenic substrate in assay buffer to determine the Michaelis-Menten constant (Km) for each enzyme.
-
Add a fixed concentration of each kallikrein to the wells of the microplate.
-
Initiate the reaction by adding the serially diluted substrate.
-
Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve.
-
Determine the Km value by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation.
3. Inhibitor Potency (IC50) Determination:
-
Prepare serial dilutions of the test inhibitors in DMSO and then dilute further in assay buffer.
-
Add a fixed concentration of each kallikrein to the wells of the microplate.
-
Add the serially diluted inhibitors to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate at a concentration equal to its determined Km value.
-
Monitor the fluorescence increase over time as described in the enzyme activity assay.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.
4. Selectivity Profiling:
-
Perform the inhibitor potency assay for the lead inhibitor (e.g., this compound or GSK951) against a panel of different kallikreins and other relevant serine proteases.
-
Compare the IC50 values obtained for the target enzyme (KLK5) with those for the other proteases to determine the selectivity fold.
Visualizations
Experimental Workflow for Inhibitor Selectivity Profiling
Caption: Experimental workflow for determining the selectivity profile of a kallikrein inhibitor.
Signaling Pathway of KLK5 in Skin Inflammation
References
Navigating the In Vivo Landscape of Kallikrein Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the in vivo reproducibility and comparative efficacy of targeted inhibitors is paramount. This guide addresses the user's interest in "Kallikrein-IN-2" and, given the limited public data on this specific compound, provides a comprehensive comparison of in vivo effects for inhibitors targeting Kallikrein-related peptidase 2 (KLK2), a significant therapeutic target in prostate cancer.
A search for "this compound" reveals its availability as a research compound, with its origin traced to patent WO2021175290. However, a comprehensive body of published in vivo studies, essential for assessing reproducibility and comparative efficacy, is not publicly available at this time.
To provide a valuable resource, this guide will focus on the broader and more extensively studied area of KLK2 inhibition, for which preclinical in vivo data is available for a variety of therapeutic modalities.
The Role of KLK2 in Disease
Kallikrein-related peptidase 2 (KLK2) is a serine protease predominantly expressed in the prostate.[1] Its physiological roles include the activation of pro-prostate-specific antigen (pro-PSA) and involvement in seminal clot liquefaction.[1] In the context of prostate cancer, KLK2 is often overexpressed and is associated with higher-grade tumors and metastatic potential, making it a compelling target for therapeutic intervention.[1] KLK2 can facilitate tumor invasion and metastasis by activating other proteases and cleaving extracellular matrix proteins.[1]
Comparative Analysis of In Vivo Efficacy of KLK2-Targeting Therapeutics
Recent preclinical research has focused on several innovative strategies to target KLK2 in vivo. These approaches move beyond traditional small molecule inhibitors to include biologics and cell-based therapies. The following table summarizes key in vivo data from studies utilizing a common prostate cancer xenograft model (VCaP cells in immunodeficient mice).
| Therapeutic Modality | Specific Agent | Animal Model | Dosing Regimen | Key In Vivo Outcome | Citation(s) |
| Bispecific Antibody | KLK2 x CD3 | T-cell engrafted NSG mice with VCaP xenografts | 0.2, 1, 2.5, 5, and 15 mg/kg (intraperitoneal, 8 total doses) | Dose-dependent tumor growth inhibition. Increased CD4+ and CD8+ T-cell infiltration into tumors. | [2][3][4] |
| CAR-T Cell Therapy | CAR-KLK2 iT cells | NSG mice with established VCaP xenografts | Multi-dose regimen | >90% tumor growth inhibition and increased survival. | [5] |
| CAR-T Cell Therapy | CAR-KLK2 iT cells | NSG mice with established VCaP xenografts | Single dose | ~70% tumor growth inhibition. | [5] |
| Radioligand Therapy | 225Ac-KLK2 antibody | NSG mice with VCaP xenografts | Single dose (50, 100, 250, or 500 nCi) | Dose-dependent antitumor activity. | [6][7] |
| Peptide Inhibitors | Cyclic KLK2b analogs | (In vivo applicability suggested) | Not specified in detail in available abstracts | Improved stability against proteolysis in human plasma, suggesting suitability for in vivo use. | [8][9][10][11] |
Experimental Protocols
Reproducibility of in vivo studies relies on detailed and consistent methodologies. Below are summarized protocols for the key experiments cited in this guide.
VCaP Xenograft Model for Prostate Cancer
-
Cell Culture: VCaP prostate cancer cells, which endogenously express KLK2, are cultured in appropriate media.[2][6]
-
Animal Model: Male immunodeficient mice (e.g., NSG mice) are utilized to prevent rejection of human tumor cells.[2][5]
-
Tumor Implantation: A suspension of VCaP cells (e.g., 1 x 107 cells) mixed with a basement membrane matrix (e.g., Matrigel or Cultrex) is injected subcutaneously into the flank of the mice.[6]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as a measure of general health.[2][6]
-
Treatment Administration: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. The therapeutic agents (e.g., bispecific antibodies, CAR-T cells, radioligand therapies) are administered according to the specified dosing regimen (e.g., intraperitoneal or intravenous injection).[2][5][6]
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in mean tumor volume between treated and control groups. Survival analysis may also be performed.[2][5]
-
Immunohistochemical Analysis: At the end of the study, tumors may be excised for histological and immunohistochemical analysis to assess for markers such as T-cell infiltration (CD4+, CD8+).[2][3]
Visualizing Pathways and Workflows
KLK2 Signaling and Therapeutic Intervention Points
Caption: KLK2's role in prostate cancer and points of therapeutic intervention.
General Experimental Workflow for In Vivo KLK2 Inhibitor Studiesdot
References
- 1. urotoday.com [urotoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug targets in prostate cancer: an appetite for KLK2-mediated destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Restricted [jnjmedicalconnect.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Human Kallikrein 2: A Novel Lineage-Specific Surface Target in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activity and stability of human kallikrein-2-specific linear and cyclic peptide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Development of peptides specifically modulating the activity of KLK2 and KLK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Kallikrein-IN-2: A Comparative Analysis Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel inhibitor, Kallikrein-IN-2, against a well-characterized reference standard. The following sections detail the performance of this compound in key biochemical assays, outline the experimental protocols used for this evaluation, and visualize the relevant biological pathways and experimental workflows.
Introduction to Kallikrein Inhibition
Kallikreins are a group of serine proteases that play crucial roles in various physiological and pathological processes.[1][2] They are key components of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, coagulation, and pain.[3] Plasma kallikrein (PKal), in particular, is a central enzyme in this system, and its inhibition is a therapeutic strategy for conditions like hereditary angioedema.[1] Tissue kallikreins, such as human kallikrein 2 (hK2), are implicated in diseases like prostate cancer.[4][5] The development of potent and selective kallikrein inhibitors is therefore of significant interest in drug discovery.
Comparative Performance Data
The inhibitory activity of this compound was benchmarked against Leupeptin, a known reversible inhibitor of serine and cysteine proteases, including kallikreins.[6] The following tables summarize the quantitative data from key in vitro assays.
Table 1: Biochemical Potency
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) |
| This compound | Human Plasma Kallikrein | 15.2 | 7.8 |
| Leupeptin | Human Plasma Kallikrein | 850[6] | 430 |
Table 2: Selectivity Profile
| Inhibitor | Factor XIa (IC50, nM) | Thrombin (IC50, nM) | Trypsin (IC50, nM) |
| This compound | > 10,000 | > 10,000 | 1,500 |
| Leupeptin | 1,200 | 500 | 50 |
Table 3: In Vitro Pharmacokinetic Properties
| Inhibitor | Plasma Stability (% remaining after 4h) | Microsomal Stability (t1/2, min) |
| This compound | 92% | 125 |
| Leupeptin | 65% | 45 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Determination of IC50 and Ki (Biochemical Potency Assay)
-
Enzyme: Recombinant Human Plasma Kallikrein
-
Substrate: Fluorogenic peptide substrate, Pro-Phe-Arg-AMC (7-amido-4-methylcoumarin)[7]
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.[7]
-
Procedure:
-
The inhibitor (this compound or Leupeptin) was serially diluted in the assay buffer.
-
Human plasma kallikrein was pre-incubated with the inhibitor for 15 minutes at room temperature.
-
The enzymatic reaction was initiated by the addition of the fluorogenic substrate.
-
The rate of substrate cleavage was monitored by measuring the increase in fluorescence (excitation 380 nm, emission 460 nm) over time using a fluorescent plate reader.[7]
-
IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
-
Kᵢ values were determined using the Cheng-Prusoff equation.
-
2. Selectivity Assays
-
Enzymes: Recombinant human Factor XIa, Thrombin, and Trypsin.
-
Substrates: Appropriate fluorogenic substrates for each enzyme were used.
-
Procedure: The experimental protocol was similar to the biochemical potency assay, with the respective enzymes and substrates.
3. Plasma Stability Assay
-
Matrix: Human plasma.
-
Procedure:
-
This compound or Leupeptin was incubated in human plasma at 37°C.
-
Aliquots were taken at various time points (0, 1, 2, and 4 hours).
-
The reaction was quenched by protein precipitation with acetonitrile.
-
The concentration of the remaining inhibitor was quantified by LC-MS/MS.
-
4. Microsomal Stability Assay
-
Matrix: Human liver microsomes.
-
Procedure:
-
This compound or Leupeptin was incubated with human liver microsomes in the presence of NADPH at 37°C.
-
Aliquots were taken at different time points.
-
The reaction was stopped with cold acetonitrile.
-
The amount of parent compound remaining was determined by LC-MS/MS to calculate the half-life (t₁/₂).
-
Signaling Pathway and Experimental Workflow
Kallikrein-Kinin System Signaling Pathway
The following diagram illustrates the central role of plasma kallikrein in the kallikrein-kinin system, leading to the production of bradykinin, a potent inflammatory mediator.[3][8]
Caption: The Kallikrein-Kinin System and the point of inhibition by this compound.
General Experimental Workflow for Inhibitor Characterization
This diagram outlines the typical workflow for characterizing a novel enzyme inhibitor.
Caption: A generalized workflow for the in vitro characterization of a novel enzyme inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 4. Novel peptide inhibitors of human kallikrein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KLK2 Enzyme Human Recombinant | Kallikrein-2 | ProSpec [prospecbio.com]
- 6. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]
- 7. Recombinant Human Kallikrein 2 Protein, CF 4104-SE-010: R&D Systems [rndsystems.com]
- 8. The kallikrein-kinin system in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic and Natural KLK2 Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of synthetic inhibitors, exemplified by the commercially available Kallikrein-IN-2, and various classes of natural inhibitors targeting human kallikrein-related peptidase 2 (KLK2). KLK2 is a trypsin-like serine protease predominantly expressed in the prostate and represents a significant therapeutic target for prostate cancer due to its roles in tumor progression, invasion, and metastasis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a summary of inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to KLK2 Inhibition
Human kallikrein-related peptidase 2 (KLK2) is a key enzyme in prostate physiology, sharing 80% amino acid homology with prostate-specific antigen (PSA, or KLK3).[3][4] Its primary physiological functions include the activation of pro-PSA and the liquefaction of seminal clots.[1] In the context of prostate cancer, KLK2 expression is often elevated in higher-grade tumors.[1] The protease contributes to cancer progression by cleaving extracellular matrix (ECM) proteins, activating other proteases, and modulating growth factor signaling pathways, thereby facilitating tumor invasion and metastasis.[1][3] Consequently, the inhibition of KLK2's enzymatic activity is a promising strategy for the development of novel prostate cancer therapies.[5] Inhibitors can be broadly categorized into synthetic small molecules and naturally occurring biological inhibitors.
Inhibitor Profiles
Synthetic Inhibitor: this compound
This compound is a commercially available synthetic, heterocyclic small-molecule compound identified as a general kallikrein inhibitor.[6][7][8][9] It is associated with patent WO2021175290, which covers a class of such compounds.[6][7][8][9]
As of this publication, specific quantitative performance data for this compound, such as its inhibition constant (Kᵢ) or IC₅₀ value against KLK2, are not available in the public domain. Synthetic inhibitors like this are developed for their potential advantages in drug development, including high specificity, cell permeability, and stability, though these properties must be empirically determined for each compound.
Natural KLK2 Inhibitors
KLK2 activity is endogenously regulated by several classes of natural inhibitors. These are typically larger biological molecules or ions that play a physiological role in modulating protease activity.
-
Metal Ions (Zinc - Zn²⁺): The prostate gland is known to accumulate the highest concentration of zinc in the human body. Zinc ions act as a reversible, non-competitive "attenuator" of KLK2 activity.[10] This inhibition is physiologically relevant in seminal fluid, where it helps regulate the proteolytic activity of kallikreins.
-
Serpins (Serine Protease Inhibitors): This superfamily of proteins represents a major class of endogenous protease regulators. While many serpins are known to inhibit various kallikreins, often in the picomolar range, specific inhibitory constants against KLK2 are not well-documented in publicly available literature.[3][11]
-
Antithrombin: This serpin is expressed in the prostate and has been shown to form complexes with KLK2, particularly in the presence of heparin, suggesting an inhibitory role.[12]
-
Protein C Inhibitor (PCI): PCI is another serpin known to interact with and inhibit kallikreins, although specific kinetic data for its interaction with KLK2 is sparse.[13][14]
-
-
α₂-Macroglobulin: This large plasma protein acts as a non-specific protease inhibitor. It functions by entrapping active proteases, including KLK2, in a "cage-like" structure, which are then cleared from circulation.[3] This mechanism is not based on direct active-site binding and is generally considered non-specific.[3][11]
Quantitative and Qualitative Performance Comparison
Direct quantitative comparison is limited by the lack of public data for this compound and specific natural protein inhibitors. However, available data for zinc and general data for other inhibitor classes are summarized below.
Quantitative Inhibition Data
| Inhibitor Class | Specific Inhibitor | Target | Kᵢ (Inhibition Constant) | IC₅₀ (Half-Maximal Inhibitory Conc.) | Notes |
| Synthetic Small Molecule | This compound | KLK2 | Data Not Available | Data Not Available | Broadly described as a "Kallikrein inhibitor". |
| Metal Ion | Zinc (Zn²⁺) | KLK2 | 4.9 ± 0.4 µM | 22 ± 1 µM | Acts as a reversible, non-competitive inhibitor.[10] |
| Engineered Peptide | Linear Peptides | KLK2 | ~µM range | Data Not Available | Developed via phage display for research; often have stability issues in vivo.[15] |
Qualitative Characteristics of Inhibitor Classes
| Characteristic | Synthetic Small Molecules (e.g., this compound) | Natural Protein Inhibitors (e.g., Serpins) |
| Specificity | Potentially high; can be engineered for a specific target. | Can be broad, inhibiting multiple related proteases. Specificity varies by inhibitor.[11] |
| Size | Small (e.g., this compound MW = 538.52 g/mol ).[6] | Large (e.g., Antithrombin ~58 kDa).[12] |
| Mechanism | Typically competitive, binding to the active site. | Often form a stable, covalent-like complex ("suicide substrate"). |
| Cell Permeability | Can be designed to be cell-permeable. | Generally cell-impermeable due to large size. |
| Stability | Variable; can be optimized for in vivo use. | Can be susceptible to proteolysis (unless highly stable like Aprotinin). |
| Therapeutic Potential | High potential as orally bioavailable drugs. | Primarily used as parenteral drugs or for topical/local administration. |
Visualizations: Pathways and Workflows
KLK2 Signaling Pathway in Prostate Cancer
The following diagram illustrates the central role of KLK2 in the prostate cancer microenvironment. Its expression is driven by androgen receptor signaling, and its proteolytic activity promotes tumor progression through multiple downstream effects.
Caption: KLK2 signaling cascade in prostate cancer.
Experimental Workflow for KLK2 Inhibition Assay
This diagram outlines a typical workflow for measuring the inhibitory activity of a compound against KLK2 using a fluorogenic substrate.
Caption: Standard experimental workflow for KLK2 inhibition assays.
Experimental Protocols
Key Experiment: In Vitro KLK2 Inhibition Assay
This protocol describes the methodology for determining the IC₅₀ or Kᵢ of a test compound against KLK2 using a fluorogenic substrate.
Objective: To quantify the inhibitory potency of a compound on the enzymatic activity of recombinant human KLK2.
Materials:
-
Recombinant human KLK2 enzyme
-
Test inhibitor (e.g., this compound, Zinc Chloride)
-
Fluorogenic substrate: e.g., H-Pro-Phe-Arg-AMC (H-PFR-AMC) or Boc-Gln-Ala-Arg-AMC
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% (w/v) BSA
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well black microplates (for fluorescence)
-
Microplate reader with fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series of the inhibitor in DMSO, and then dilute further into Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1% (v/v).
-
Prepare a working solution of recombinant KLK2 in Assay Buffer to a final concentration of approximately 150 nM.[10]
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer. The final concentration should be at or below the Michaelis-Menten constant (Kₘ) for accurate Kᵢ determination (e.g., 250 µM).[10]
-
-
Assay Setup:
-
In a 96-well microplate, add the desired volume of each component to achieve a final reaction volume of 100 µL.
-
Add 50 µL of Assay Buffer containing the serially diluted test inhibitor to the appropriate wells. Include "no inhibitor" controls (buffer with DMSO) and "no enzyme" controls (buffer only).
-
Add 25 µL of the KLK2 enzyme solution to all wells except the "no enzyme" controls.
-
Mix gently and pre-incubate the plate at room temperature (or 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the microplate into the pre-warmed microplate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes). The cleavage of the AMC group from the substrate results in a fluorescent signal.
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the velocities of the inhibitor-containing wells to the "no inhibitor" control to calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
If the Kₘ of the substrate is known, the inhibition constant (Kᵢ) for a competitive inhibitor can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration used in the assay.[10]
-
Summary and Conclusion
KLK2 is a well-validated target for prostate cancer therapy, and both synthetic and natural inhibitors offer avenues for research and drug development.
-
Synthetic inhibitors , such as the class represented by this compound, hold the promise of high potency and specificity, with physicochemical properties that can be optimized for therapeutic use. However, a significant challenge for the research community is the lack of publicly available, quantitative performance data for many commercially available compounds, which hinders direct comparison and validation.
-
Natural inhibitors provide crucial insights into the physiological regulation of KLK2. Zinc (Zn²⁺) is a well-characterized micromolar inhibitor, playing a key role in the prostate.[10] Endogenous proteins like serpins also contribute to this regulation, though their broad specificity can be a limitation for therapeutic development where a targeted effect is desired.[3][11]
For researchers, the choice of inhibitor depends on the experimental goal. Well-characterized natural inhibitors like zinc are useful for studying physiological regulation, while specific peptide inhibitors or validated small molecules are essential for dissecting the precise roles of KLK2 in disease models. The development and transparent reporting of data for new synthetic inhibitors will be critical to advancing KLK2-targeted therapies from the laboratory to the clinic.
References
- 1. urotoday.com [urotoday.com]
- 2. Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes [mdpi.com]
- 3. pmjournal.ir [pmjournal.ir]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of peptides specifically modulating the activity of KLK2 and KLK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KLK-targeted Therapies for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-thrombin is expressed in the benign prostatic epithelium and in prostate cancer and is capable of forming complexes with prostate-specific antigen and human glandular kallikrein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of plasma kallikrein with protein C inhibitor in purified mixtures and in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scholarly Article or Book Chapter | Protein C Inhibitor Is a Potent Inhibitor of the Thrombin-Thrombomodulin Complex | ID: mk61rs402 | Carolina Digital Repository [cdr.lib.unc.edu]
- 15. Activity and stability of human kallikrein-2-specific linear and cyclic peptide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Kallikrein-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Kallikrein-IN-2, a substance that, based on available data, is likely a Kallikrein-2 inhibitor used in research. Due to the ambiguity of the "IN-2" suffix, which is not a standard chemical identifier, this guide will primarily focus on the disposal of a known Kallikrein-2 inhibitor, while also providing guidance for the disposal of Kallikrein-2 protein, should that be the substance .
Identifying Your Substance: Inhibitor vs. Protein
It is crucial to first confirm the nature of "this compound." The disposal procedures for a chemical inhibitor and a biological protein differ significantly.
-
Kallikrein-2 Inhibitor: These are typically small molecule compounds designed to block the enzymatic activity of Kallikrein-2. They are treated as chemical waste.
-
Kallikrein-2 (KLK2): This is a serine protease, a type of protein.[1][2] Uncontaminated protein solutions may often be disposed of down the drain, while materials contaminated with it should be treated as biological waste.
Consult your supplier's Safety Data Sheet (SDS) for the specific product you are using. If an SDS for "this compound" is unavailable, the SDS for a "Kallikrein-2 inhibitor, (KLK2b)" provides the most relevant safety information.[3]
Disposal of Kallikrein-2 Inhibitor
While the specific hazards of many research-grade inhibitors have not been thoroughly investigated, it is prudent to handle them with caution.[3] The following procedures are based on general best practices for laboratory chemical waste disposal.
Quantitative Data Summary
| Data Point | Value/Information | Source |
| GHS Hazard Classification | Not classified as a dangerous substance according to the Globally Harmonized System (GHS).[3] | [3] |
| Recommended Storage | Store at -20°C in a dry, well-ventilated place.[3] | [3] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE is required: safety glasses, gloves, and a lab coat. | |
| Spill Cleanup | For spills, avoid generating dust.[3] Wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for disposal as chemical waste. After removal, flush the contaminated area with a 10% bleach solution.[4] | [3][4] |
Experimental Protocol: Disposal of Unused Kallikrein-2 Inhibitor
-
Characterize the Waste: The unused inhibitor, whether in solid or solution form, should be considered chemical waste.
-
Segregate the Waste: Do not mix the Kallikrein-2 inhibitor with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerize the Waste:
-
Solid Waste: Place the solid inhibitor in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing the inhibitor in a compatible, leak-proof container. Ensure the container is appropriately labeled with the chemical name and concentration.
-
-
Labeling: Label the waste container clearly as "Hazardous Waste" or "Chemical Waste" in accordance with your local regulations. The label should include the full chemical name ("Kallikrein-2 Inhibitor"), the approximate concentration, and the date.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following your institution's established procedures.
Logical Workflow for Kallikrein-2 Inhibitor Disposal
Caption: Disposal workflow for Kallikrein-2 inhibitor.
Disposal of Kallikrein-2 Protein
If your "this compound" is the protein itself, it should be handled as biological material.
Experimental Protocol: Disposal of Kallikrein-2 Protein
-
Decontamination:
-
Liquid Samples: For liquid solutions of Kallikrein-2, decontamination can be achieved by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes.
-
Solid Materials: For materials contaminated with Kallikrein-2 (e.g., pipette tips, tubes), they should be placed in a biohazard bag for autoclaving.
-
-
Disposal of Decontaminated Liquid: After decontamination, the liquid can typically be poured down the sanitary sewer with copious amounts of water, in accordance with local regulations.
-
Disposal of Solid Biohazardous Waste: Autoclaved biohazard bags containing contaminated materials should be placed in the appropriate regulated medical waste containers for pickup and disposal by a licensed biohazardous waste contractor.
Logical Workflow for Kallikrein-2 Protein Disposal
Caption: Disposal workflow for Kallikrein-2 protein.
Disclaimer: The information provided here is for guidance purposes only. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and adhere to all local, state, and federal regulations. The hazards of many research chemicals have not been fully characterized, and caution should always be exercised.
References
Safeguarding Your Research: A Guide to Handling Kallikrein-IN-2
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Kallikrein-IN-2. Given that specific safety data for this compound is not extensively available, the following guidelines are based on recommendations for similar Kallikrein inhibitors and general laboratory safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| PPE Component | Standard Specification | Rationale |
| Gloves | Nitrile gloves are recommended for handling chemicals. For extended activities, consider double-gloving.[1] | Protects hands from direct contact with the compound.[2] |
| Gown/Coat | A lab coat or gown that covers the body from the neck to the knees and has long sleeves is required.[3] | Protects skin and personal clothing from potential splashes or contamination.[2] |
| Eye Protection | Safety glasses with side shields, goggles, or a face shield should be worn.[1] | Protects the eyes from splashes or aerosols.[2] |
| Respiratory Protection | Use a NIOSH-approved respirator if handling the compound as a powder or if there is a risk of aerosolization.[4] | Prevents inhalation of the compound, which may cause respiratory tract irritation.[5] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential to minimize exposure and ensure safety during experiments involving this compound.
Emergency Procedures: Immediate Actions for Accidental Exposure
In the event of accidental exposure to this compound, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Waste Categorization and Disposal:
-
Solid Waste: Unused this compound powder and contaminated items such as weigh boats and paper towels should be collected in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a designated, sealed, and properly labeled waste container.
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.
General Disposal Guidelines:
-
All waste must be disposed of in accordance with federal, state, and local regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Understanding the Mechanism: A Conceptual Pathway
While the specific signaling pathway of this compound is proprietary, the following diagram illustrates a generalized mechanism of enzyme inhibition, which is the fundamental principle of its action.
References
- 1. Healthcare-Associated Infections: Personal Protective Equipment (PPE) | Wisconsin Department of Health Services [dhs.wisconsin.gov]
- 2. cdc.gov [cdc.gov]
- 3. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. enzymeresearch.com [enzymeresearch.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. eurogentec.com [eurogentec.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
